Ube2T/fancl-IN-1
Description
BenchChem offers high-quality Ube2T/fancl-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ube2T/fancl-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJBABGFHVIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Ube2T/FANCL-IN-1 in DNA Damage Repair
Executive Summary
This technical guide delineates the mechanism of action (MoA) of Ube2T/FANCL-IN-1 (also identified in literature as CU2 ), a small-molecule inhibitor targeting the critical E2-E3 ubiquitin ligase interface within the Fanconi Anemia (FA) pathway.
The FA pathway is the primary cellular mechanism for repairing DNA interstrand crosslinks (ICLs). Hyperactivation of this pathway is a known driver of chemotherapy resistance (e.g., to cisplatin, carboplatin, mitomycin C) in various carcinomas. Ube2T/FANCL-IN-1 functions by disrupting the monoubiquitination of the FANCD2-FANCI complex, thereby preventing the recruitment of DNA repair factors to the lesion site. This guide details the molecular causality, validated experimental protocols for assessing this inhibition, and the therapeutic rationale for its use as a chemosensitizing agent.
Molecular Mechanism of the Fanconi Anemia Pathway[1][2][3][4][5][6][7][8][9]
To understand the inhibitory mechanism, one must first define the native signaling cascade. The FA pathway relies on a sequential ubiquitin transfer relay.
The E2-E3 Conjugation Complex
The core catalytic engine of the FA pathway consists of:
-
UBE2T (E2 Enzyme): The sole E2 ubiquitin-conjugating enzyme dedicated to the FA pathway.[1][2] It carries the activated ubiquitin.
-
FANCL (E3 Ligase): The RING-finger E3 ligase component of the FA core complex.[3][4][5] It recruits UBE2T and the substrate.[2][6]
The Critical Event: FANCD2 Monoubiquitination
Upon detection of DNA ICLs or stalled replication forks, the FA core complex recruits UBE2T.[4][7] The UBE2T-FANCL holoenzyme catalyzes the transfer of a single ubiquitin moiety to Lysine 561 (K561) of FANCD2 and Lysine 523 (K523) of FANCI.
This monoubiquitination acts as the molecular "license," transforming the ID complex (FANCI-FANCD2) into a chromatin-binding scaffold that recruits downstream nucleases (e.g., FAN1, XPF) to excise the crosslink.
Mechanism of Inhibition by Ube2T/FANCL-IN-1
Ube2T/FANCL-IN-1 acts as an interfacial inhibitor. Unlike ATP-competitive kinase inhibitors, it targets the protein-protein interaction (PPI) or the catalytic handover required for ubiquitin transfer.
-
Target Specificity: The compound inhibits the ubiquitin transfer activity of the UBE2T/FANCL pair.[5]
-
Selectivity: It demonstrates high selectivity for the UBE2T-FANCL interaction, showing no significant inhibition of structurally related E2-E3 pairs (e.g., UBE2D1-RNF8) involved in other DNA damage responses.
-
Outcome: By blocking the E2-E3 relay, the inhibitor prevents the monoubiquitination of FANCD2.[4][8] Without K561 ubiquitination, the repair machinery fails to assemble, leading to the accumulation of toxic DNA lesions and subsequent apoptosis (synthetic lethality) when combined with crosslinking agents.
Figure 1: Mechanistic pathway of Fanconi Anemia repair and the specific blockade point of Ube2T/FANCL-IN-1, leading to synthetic lethality.
Pharmacological Profile & Data Summary[1][3][12]
The following data summarizes the quantitative performance of Ube2T/FANCL-IN-1 (CU2) as established in primary literature (Cornwell et al., ACS Chem Biol 2019).
| Parameter | Value / Observation | Context |
| Compound ID | Ube2T/FANCL-IN-1 (CU2) | CAS: 1359415-02-3 |
| Primary Target | UBE2T / FANCL Interaction | E2-E3 Ubiquitin Transfer |
| IC50 (Biochemical) | 14.8 ± 1.2 µM | HTRF Ubiquitination Assay |
| Selectivity | > 100 µM (No Effect) | vs. UBE2D1 / RNF8 (DDR pathway control) |
| Cellular Activity | Inhibits FANCD2 foci | Validated in U2OS cells + Hydroxyurea |
| Synergy | Sensitizes to Carboplatin | Reduces IC50 of Carboplatin significantly |
Experimental Validation Protocols
To rigorously validate the mechanism of action in a research setting, two orthogonal assays are required: a biochemical HTRF assay for direct target engagement and a cellular immunofluorescence assay for functional pathway inhibition.
Protocol A: HTRF Biochemical Ubiquitination Assay
This assay measures the transfer of Ubiquitin from UBE2T to a substrate (or auto-ubiquitination of FANCL in a simplified system) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Concept:
-
Donor: Terbium (Tb)-labeled anti-GST antibody (binds GST-FANCL).
-
Signal: When FANCL is ubiquitinated, Cy5 is brought close to Tb, generating a FRET signal (665 nm).[4][8]
-
Inhibition: Ube2T/FANCL-IN-1 prevents this transfer, reducing the FRET signal.
Workflow:
-
Reagents:
-
Reaction Mix:
-
Incubate 50 nM UBE2T + 250 nM GST-FANCL + Inhibitor for 15 min at RT.
-
Initiate reaction by adding 20 nM UBE1 + 200 nM Cy5-Ub + 2 mM ATP.
-
-
Detection:
-
Add Tb-anti-GST antibody (in detection buffer containing EDTA to stop reaction).
-
Incubate 1 hour.
-
-
Readout:
-
Measure fluorescence at 620 nm (Tb emission) and 665 nm (Cy5 FRET emission).
-
Calculate HTRF Ratio =
.
-
Figure 2: HTRF Assay workflow. The inhibitor prevents the proximity of Cy5-Ub to the Tb-labeled E3 ligase, resulting in loss of FRET signal.
Protocol B: Cellular Foci Formation (Functional Validation)
To confirm the inhibitor works inside the cell, one must visualize the failure of FANCD2 to accumulate at DNA damage sites.
-
Cell Line: U2OS (Osteosarcoma) or HeLa cells.
-
Treatment:
-
Pre-treat cells with Ube2T/FANCL-IN-1 (e.g., 50-100 µM) for 2 hours.
-
Induce DNA damage with Hydroxyurea (2 mM) or Mitomycin C (100 ng/mL) for 24 hours.
-
-
Fixation & Staining:
-
Fix cells in 4% Paraformaldehyde. Permeabilize with 0.5% Triton X-100.
-
Primary Antibody: Anti-FANCD2 (Mouse monoclonal).
-
Secondary Antibody: Anti-Mouse AlexaFluor 488 (Green).
-
Counterstain: DAPI (Nucleus).
-
-
Analysis:
-
Control Cells: Distinct, bright nuclear foci of FANCD2 (indicating successful repair complex assembly).
-
Treated Cells: Diffuse nuclear staining; absence of foci. This confirms the blockade of the monoubiquitination step required for chromatin loading.
-
Therapeutic Implications
The strategic value of Ube2T/FANCL-IN-1 lies in Synthetic Lethality and Chemosensitization .
-
Platinum Resistance Reversal: Tumors often upregulate the FA pathway (overexpression of UBE2T) to survive platinum-based chemotherapy. Co-administration of Ube2T/FANCL-IN-1 disables this resistance mechanism, restoring sensitivity to drugs like Carboplatin.
-
Synthetic Lethality: In cancers with defects in other repair pathways (e.g., Homologous Recombination), blocking the FA pathway can force the cell into a "repair dead-end," triggering apoptosis.
References
-
Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway.[9] ACS Chemical Biology, 14(10), 2148–2154.[10]
-
Hodson, C., et al. (2014). Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Structure, 22(2), 337-344.
-
Machida, Y. J., et al. (2006). UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative regulation by its interaction with FANCL. Molecular Cell, 23(4), 589-596.
-
MedChemExpress.
Sources
- 1. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UBE2T regulates FANCI monoubiquitination to promote NSCLC progression by activating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Characterization of Ube2T/fancl-IN-1 Binding & Kinetics
Topic: Ube2T/fancl-IN-1 Binding Affinity and Kinetics with Ube2T Enzyme Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Biochemists, and Structural Biologists
Executive Summary
The Fanconi Anemia (FA) pathway is a critical DNA damage response mechanism, orchestrating the repair of interstrand cross-links (ICLs).[1][2][3] Central to this pathway is the monoubiquitination of the FANCD2-FANCI complex, a reaction catalyzed by the E2 conjugating enzyme Ube2T in concert with the E3 ubiquitin ligase FANCL .[1][2][3][4]
Ube2T/fancl-IN-1 (CAS: 1359415-02-3) has emerged as a probe compound capable of disrupting this E2-E3 axis. This guide provides a rigorous technical framework for characterizing the binding affinity (
Mechanistic Architecture
To accurately measure binding and kinetics, one must first understand the structural interface being targeted. Ube2T is unique among E2 enzymes; it requires a specific interaction with the FANCL RING domain to activate its thioester-linked ubiquitin for transfer.
The Target Cascade
The inhibition mechanism of Ube2T/fancl-IN-1 operates within the catalytic handover of ubiquitin.
Figure 1: The Ubiquitin Cascade in Fanconi Anemia. Ube2T/fancl-IN-1 interferes with the Ube2T-mediated ubiquitination step, preventing the activation of the ID2 complex.
Binding Affinity Characterization ( )
Quantifying the physical interaction between Ube2T and the inhibitor requires overcoming the low molecular weight of the ligand and the potential for weak affinity (micromolar range).
Comparative Biophysical Methods
The following table summarizes the suitability of primary techniques for Ube2T/fancl-IN-1.
| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change on sensor chip | Thermophoretic mobility in thermal gradient | Heat of binding |
| Suitability | High. Good for kinetics ( | High. Solution-phase, no immobilization artifacts. | Medium. Requires high concentrations if affinity is weak (>10 |
| Ube2T Constraint | Requires biotinylation or His-tag capture of Ube2T. | Label-free (intrinsic Trp) or RED-NHS labeling. | Label-free, but consumes significant protein. |
| Throughput | Medium | High | Low |
Primary Protocol: Surface Plasmon Resonance (SPR)
Objective: Determine equilibrium dissociation constant (
Reagents:
-
Ligand: Biotinylated Ube2T (N-terminal AviTag).
-
Analyte: Ube2T/fancl-IN-1 (diluted in running buffer).
-
Chip: Streptavidin (SA) or CM5 sensor chip.
Step-by-Step Workflow:
-
Immobilization: Inject Biotin-Ube2T onto the active flow cell to reach ~2000 RU (Response Units). Use a blank biotinylated protein on the reference cell to subtract non-specific binding.
-
Solvent Correction: Since Ube2T/fancl-IN-1 is likely dissolved in DMSO, prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.
-
Kinetic Titration (Single Cycle):
-
Prepare a 2-fold dilution series of the inhibitor (e.g., 0.78
M to 100 M). -
Inject sequentially from low to high concentration without regeneration in between (Single Cycle Kinetics) to preserve protein integrity.
-
Flow Rate: High flow rate (30-50
L/min) to minimize mass transport limitations.
-
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Validation Check: The
should be theoretical based on MW ratio. If is exceedingly high, suspect non-specific aggregation.
-
Kinetic Profiling (Enzymatic Inhibition)
While SPR measures physical binding, functional inhibition is assessed via the ubiquitination rate of FANCD2 or the auto-ubiquitination of FANCL.
Assay Design: HTRF (Homogeneous Time-Resolved Fluorescence)
This is the industry standard for Ube2T kinetics due to its high sensitivity and "mix-and-read" format.
Mechanism:
-
Donor: Terbium Cryptate labeled anti-GST (binds GST-FANCL).[1]
-
Acceptor: d2 or XL665 labeled Ubiquitin.
-
Signal: When Ube2T transfers Ub to FANCL (auto-ubiquitination) or FANCD2, the Donor and Acceptor come into proximity, generating a FRET signal.[1]
Protocol: Determination of
Reagents:
-
Recombinant Ube2T, GST-FANCL (E3), E1 enzyme, ATP, Biotin-Ubiquitin.
-
Detection reagents: Europium-cryptate streptavidin + XL665-anti-GST.
Workflow:
-
Compound Prep: Serial dilute Ube2T/fancl-IN-1 in DMSO (100x stocks). Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Mix: Add 5
L of 2x Enzyme Mix (Ube2T + GST-FANCL + E1). Incubate 15 mins at RT to allow inhibitor binding. -
Substrate Start: Add 5
L of 2x Substrate Mix (ATP + Biotin-Ubiquitin). -
Reaction: Incubate for 60 minutes at RT.
-
Termination/Detection: Add 10
L of Detection Buffer (containing EDTA to stop the reaction and HTRF fluorophores). -
Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible reader (e.g., PHERAstar).
Data Processing:
-
Calculate % Inhibition:
-
Fit data to a 4-parameter logistic equation to derive
.
Mode of Inhibition Analysis
To determine if Ube2T/fancl-IN-1 is competitive with ATP, Ubiquitin, or the E3 ligase, perform the kinetic assay at varying substrate concentrations.
-
Lineweaver-Burk Plot: Plot
vs .-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Intersection occurs in the second quadrant.
-
Given Ube2T inhibitors often target the E2-E3 interface, a non-competitive or mixed profile with respect to ATP/Ubiquitin is often observed, while it may be competitive with respect to FANCL.
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating Ube2T inhibitors. Parallel biophysical and functional assays ensure that observed inhibition is due to direct binding.
Critical Quality Control (Self-Validation)
To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include these controls:
-
The "Sticky" Compound Check: Small molecules can form colloidal aggregates that sequester enzymes non-specifically.
-
Protocol: Run the kinetic assay in the presence of 0.01% Triton X-100. If
shifts dramatically (e.g., >10-fold loss of potency), the inhibition is likely artifactual (aggregation-based).
-
-
E1 Selectivity Counter-Screen: Ensure the inhibitor does not target the E1 enzyme (Uba1).
-
Protocol: Run a standard E1-charging assay (E1 + Ub + ATP) and monitor E1-Ub thioester formation via non-reducing Western blot. Ube2T/fancl-IN-1 should have no effect on this step.
-
-
Thermal Shift Assay (TSA/DSF):
-
A true binder should stabilize (or destabilize) the thermal unfolding of Ube2T.
-
Expectation: A
confirms direct binding.
-
References
-
Leman, L. J., et al. (2019). "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology. [Link]
-
Alpi, A. F., et al. (2008). "UBE2T, the E2 in the Fanconi Anemia Pathway, Is Negative Regulated by the FANCL Subunit." Molecular Cell. [Link]
-
Machida, Y. J., et al. (2006). "UBE2T is the E2 ubiquitin-conjugating enzyme of the Fanconi anemia pathway."[2][3][5][6] Molecular Cell. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 3. Piperine Targets the FANCL/UBE2T Complex to Inhibit the FA Pathway and Sensitize Bladder Cancer to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FANCI Binds Branched DNA and Is Monoubiquitinated by UBE2T-FANCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ube2T/FANCL-IN-1 as a Potent Suppressor of the Fanconi Anemia DNA Repair Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals Pillar I: The Fanconi Anemia Pathway - A Guardian of the Genome
The Fanconi Anemia (FA) pathway is a sophisticated and critical cellular mechanism responsible for the repair of DNA interstrand cross-links (ICLs), one of the most cytotoxic forms of DNA damage.[1] ICLs covalently link the two strands of the DNA double helix, physically obstructing essential processes like replication and transcription.[1] The FA pathway orchestrates a multi-protein response to detect, unhook, and accurately repair these lesions, thereby maintaining genomic stability.[2][3]
Mutations in any of the 22 identified FA genes (FANC genes) can disrupt this pathway, leading to the rare genetic disorder Fanconi Anemia, which is characterized by bone marrow failure, developmental abnormalities, and a high predisposition to cancer.[4][5] Beyond this inherited syndrome, the dysregulation of the FA pathway has been implicated in the broader landscape of sporadic cancers and is a key contributor to resistance against platinum-based chemotherapies and other DNA cross-linking agents.[3][4]
At the heart of the FA pathway lies a pivotal post-translational modification: the monoubiquitination of the FANCI-FANCD2 (ID2) protein complex.[6][7] This event, triggered by stalled replication forks at sites of DNA damage, is the central activation step.[4] The monoubiquitinated ID2 complex is then recruited to the DNA lesion, where it acts as a molecular scaffold to coordinate the downstream repair machinery, including nucleases and homologous recombination proteins.[8][9]
This critical monoubiquitination is catalyzed by the concerted action of an E2 ubiquitin-conjugating enzyme, UBE2T (also known as FANCT), and the E3 ubiquitin ligase, FANCL , which is the catalytic subunit of the multi-protein FA core complex.[5][10][11] The specific and exclusive pairing of UBE2T and FANCL is essential for the modification of FANCD2 and the subsequent DNA repair cascade.[12][13] This high-fidelity interaction makes the UBE2T-FANCL catalytic hub an exceptionally attractive target for therapeutic intervention.[2][14] By inhibiting this single enzymatic step, it is possible to phenocopy a dysfunctional FA pathway, thereby creating a synthetic vulnerability that can be exploited to re-sensitize resistant cancers to conventional therapies.
Quantitative Data Summary
The efficacy of Ube2T/FANCL-IN-1 has been characterized in both biochemical and cellular assays. The following table summarizes key quantitative metrics reported in the literature.
| Assay Type | Target/System | Endpoint Measured | Value | Reference |
| Biochemical HTRF Assay | GST-FANCL RING domain | IC50 | 14.8 µM | [15] |
| Cellular Western Blot | HU-treated U2OS cells | mUb-FANCD2 Inhibition | ~500 µM | [16][17] |
| Cellular Western Blot | Cisplatin-treated cells | mUb-FANCD2 Inhibition | ~500 µM | [16] |
| Cell Proliferation Assay | U2OS cells + Carboplatin | Synergistic Growth Arrest | ~250 µM | [16] |
Pillar III: Experimental Protocols & Validation Workflows
Validating the activity of a FA pathway inhibitor requires a multi-faceted approach, progressing from direct biochemical confirmation to cellular target engagement and finally to a functional phenotypic outcome.
Protocol 1: In Vitro HTRF Ubiquitination Assay
This biochemical assay directly measures the inhibition of UBE2T/FANCL-mediated ubiquitylation of a surrogate substrate in a purified system. It is ideal for primary screening and determining direct enzymatic inhibition (IC50). [1][4] Causality: This cell-free approach isolates the key enzymatic components (E1, E2, E3, Ubiquitin) from the complexity of the cellular environment. A positive result (inhibition) strongly indicates that the compound directly interferes with the ubiquitination cascade, likely at the UBE2T-FANCL interface or their interaction with ubiquitin. [4] Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Reconstitute recombinant human E1 (UBE1), E2 (UBE2T), GST-tagged FANCL RING domain (GST-FANCLRING), and Cy5-labeled Ubiquitin (Cy5-Ub) to desired stock concentrations. Prepare a 10-point serial dilution of Ube2T/FANCL-IN-1 in DMSO.
-
Reaction Assembly: In a 384-well assay plate, add 2 µL of reaction buffer. Add 1 µL of the Ube2T/FANCL-IN-1 dilution (or DMSO for control).
-
Enzyme Addition: Add 2 µL of an enzyme mix containing UBE1, UBE2T, and GST-FANCLRING to each well.
-
Initiation: Initiate the reaction by adding 2 µL of a substrate mix containing ATP and Cy5-Ub.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction by adding a detection mix containing a Terbium (Tb) cryptate-labeled anti-GST antibody. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). The 665/620 ratio is proportional to the amount of GST-FANCLRING ubiquitination.
-
Analysis: Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
Protocol 2: Cellular FANCD2 Monoubiquitination Assay (Western Blot)
This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a physiological context, preventing the DNA damage-induced monoubiquitination of endogenous FANCD2.
Causality: Observing a reduction in the upper, monoubiquitinated band of FANCD2 (FANCD2-L) upon inhibitor treatment provides direct evidence of target engagement within the cell. This self-validating system uses the unmodified FANCD2 band (FANCD2-S) as an internal loading control.
Methodology:
-
Cell Culture: Seed U2OS osteosarcoma cells in 6-well plates and grow to ~70% confluency.
-
Inhibitor Treatment: Pre-incubate cells with Ube2T/FANCL-IN-1 (e.g., 500 µM) or DMSO vehicle control for 1 hour. [16]3. Damage Induction: Add a DNA damaging agent, such as Hydroxyurea (HU, 2.5 mM) or Cisplatin (10 µM), to the media and incubate for the desired time (e.g., 8-24 hours). [1][16]4. Lysis: Wash cells with ice-cold PBS and lyse directly in 2x Laemmli sample buffer. Sonicate briefly to shear DNA.
-
SDS-PAGE: Boil samples for 5 minutes, then resolve proteins on a 6% SDS-polyacrylamide gel. This percentage is crucial for separating the higher molecular weight monoubiquitinated form (FANCD2-L) from the unmodified form (FANCD2-S).
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against FANCD2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the intensity of the upper FANCD2-L band relative to the lower FANCD2-S band in the inhibitor-treated lane indicates successful pathway suppression.
Protocol 3: Chemosensitization and Cell Proliferation Assay
This functional assay provides the ultimate proof-of-concept for the inhibitor's therapeutic potential by demonstrating a synergistic cytotoxic effect when combined with a DNA cross-linking agent.
Causality: If the inhibitor alone has minimal effect on cell growth, and the DNA cross-linking agent at a low dose has a modest effect, a dramatic reduction in cell proliferation in the combination treatment confirms a synthetic lethal interaction. This demonstrates that the inhibitor's suppression of the FA DNA repair pathway is the cause of the increased sensitivity to the drug. [1][16] Methodology:
-
Cell Seeding: Seed U2OS cells at a low density (<10% confluence) in a 96-well plate to allow for a long growth period.
-
Treatment Groups: Prepare four treatment groups: (i) Vehicle (DMSO), (ii) Ube2T/FANCL-IN-1 alone (e.g., 250 µM), (iii) Carboplatin alone (e.g., 15 µM), and (iv) Ube2T/FANCL-IN-1 + Carboplatin. [16]3. Dosing: Add the respective compounds to the cell media.
-
Monitoring: Place the plate in a live-cell imaging system (e.g., IncuCyte) that captures phase-contrast images of each well every 6 hours for 8 days. [1]5. Analysis: The imaging software will calculate cell confluence over time for each well. Plot confluence (%) versus time (hours). A significant decrease in the growth rate and final confluence of the combination treatment group compared to all other groups demonstrates chemosensitization.
References
-
Alpi, A., et al. (2006). UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation. Mol Cell, 23(4), 589-96. Available from: [Link]
-
Wikipedia. FANCL. Available from: [Link]
-
Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148-2154. Available from: [Link]
-
PubMed. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. Available from: [Link]
-
Biallelic UBE2T mutations in a patient with Fanconi anemia. (2015). Deficiency of UBE2T, the E2 ubiquitin ligase necessary for FANCD2 and FANCI ubiquitination, causes FA-T subtype of Fanconi anemia. Blood, 125(16), 2413-2416. Available from: [Link]
-
Cole, A. R., et al. (2010). The structure of FANCL, the catalytic subunit of the Fanconi Anemia core complex. Nat Struct Mol Biol, 17(3), 294-8. Available from: [Link]
-
Lewis, L. P., et al. (2011). Structural Analysis of Human FANCL, the E3 Ligase in the Fanconi Anemia Pathway. J Biol Chem, 286(43), 37392-400. Available from: [Link]
-
Andreassen, P. R., et al. (2004). ATR couples FANCD2 monoubiquitination to the DNA-damage response. Genes Dev, 18(16), 1958-63. Available from: [Link]
-
Lewis, L. P., et al. (2011). Structural analysis of human FANCL, the E3 ligase in the Fanconi anemia pathway. J Biol Chem, 286(43), 37392-400. Available from: [Link]
-
Sumpter, T. L., et al. (2021). Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination. Int J Mol Sci, 22(21), 12009. Available from: [Link]
-
Tan, W., et al. (2020). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. Elife, 9, e53745. Available from: [Link]
-
Oliver, A. W., et al. (2012). The Fanconi Anaemia Components UBE2T and FANCM Are Functionally Linked to Nucleotide Excision Repair. PLoS One, 7(5), e36970. Available from: [Link]
-
Zhang, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. Cancers (Basel), 15(24), 5851. Available from: [Link]
-
Longerich, S., et al. (2014). Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA. Nucleic Acids Res, 42(9), 5657-70. Available from: [Link]
-
Tan, W., et al. (2020). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. Elife, 9, e53745. Available from: [Link]
-
Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148-2154. Available from: [Link]
-
Hodson, C., et al. (2014). Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Structure, 22(2), 331-337. Available from: [Link]
-
UniProt. UBE2T - Ubiquitin-conjugating enzyme E2 T - Homo sapiens (Human). Available from: [Link]
-
Ma'ayan Lab. FANCL Gene - Computational Systems Biology. Available from: [Link]
-
Zhang, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis. Cancers, 15(24), 5851. Available from: [Link]
-
Diverse roles of UBE2T in cancer (Review). (2023). Oncology Reports, 49(4), 73. Available from: [Link]
-
Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148-2154. Available from: [Link]
-
Kennedy, R. D., et al. (2012). Targeting the Fanconi Anemia Pathway to Identify Tailored Anticancer Therapeutics. J Natl Cancer Inst, 104(2), 94-102. Available from: [Link]
-
Kennedy, R. D., et al. (2007). Fanconi anemia pathway–deficient tumor cells are hypersensitive to inhibition of ataxia telangiectasia mutated. J Clin Invest, 117(5), 1440-9. Available from: [Link]
-
UBE2T regulates FANCI monoubiquitination to promote NSCLC progression by activating EMT. (2022). Oncol Rep, 47(3), 60. Available from: [Link]
-
Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening. (2023). FEBS J, 290(4), 1017-1030. Available from: [Link]
-
Zhang, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. Cancers, 15(24), 5851. Available from: [Link]
-
The Fanconi Anemia Pathway Inhibits mTOR Signaling and Prevents Accelerated Translation in Head and Neck Cancer Cells. (2023). Int J Mol Sci, 24(22), 16386. Available from: [Link]
-
Abstract #3221: Identification of Potent Inhibitors of the Fanconi Anemia Pathway Using a Novel Cell-free Assay. (2009). Cancer Research, 69(8_Supplement), 3221. Available from: [Link]
-
UBE2T silencing inhibited non-small cell lung cancer cell proliferation and invasion by suppressing the wnt/β-catenin signaling pathway. (2019). Am J Transl Res, 11(9), 5856-5866. Available from: [Link]
-
Identification of Ubiquitin Variants That Inhibit the E2 Ubiquitin Conjugating Enzyme, Ube2k. (2020). ACS Chem Biol, 15(1), 138-145. Available from: [Link]
-
Detection of UBE2T-mediated ubiquitination of FANCI. (A) IP assay... - ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Fanconi Anemia Pathway to Identify Tailored Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of UBE2T, the E2 ubiquitin ligase necessary for FANCD2 and FANCI ubiquitination, causes FA-T subtype of Fanconi anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FANCL - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene - FANCL [maayanlab.cloud]
- 12. Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. UBE2T/FANCL-IN-1 | TargetMol [targetmol.com]
Chemical structure and properties of Ube2T/fancl-IN-1 inhibitor
Chemical Characterization, Mechanism of Action, and Experimental Protocols
Executive Summary
UBE2T/FANCL-IN-1 (also identified in literature as CU2 ) is a first-in-class, small-molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway. Unlike general proteasome inhibitors or broad E2 enzyme blockers, this compound exhibits specificity for the UBE2T (E2) – FANCL (E3) complex, preventing the critical monoubiquitination of FANCD2.
This guide details the physicochemical profile, mechanistic underpinnings, and validated experimental workflows for utilizing UBE2T/FANCL-IN-1 in chemosensitization studies, particularly in the context of overcoming resistance to DNA cross-linking agents like Carboplatin and Mitomycin C.
Part 1: Target Biology & Mechanism of Action
The Fanconi Anemia pathway is a genomic stability network essential for repairing DNA interstrand cross-links (ICLs).[1][2] The central activation event is the monoubiquitination of the FANCD2/FANCI heterodimer.[3][1][2][4][5]
The Ubiquitination Cascade[4]
-
UBE2T (E2): The dedicated ubiquitin-conjugating enzyme for the FA pathway.[3][2][4][5][6][7]
-
FANCL (E3): The RING-finger E3 ligase that recruits UBE2T.[6]
-
The Event: UBE2T transfers ubiquitin to Lysine 561 of FANCD2 (and Lysine 523 of FANCI). This "ID2 complex" then acts as a scaffold for nucleases (e.g., FAN1) to excise DNA damage.
Mechanism of Inhibition
UBE2T/FANCL-IN-1 (CU2) operates via a distinct mechanism compared to covalent E2 inhibitors (like L64, which targets the catalytic Cys86 of UBE2T).
-
Target Step: It does not inhibit the initial loading of ubiquitin onto UBE2T (E1-E2 reaction).
-
Blockade: It specifically disrupts the UBE2T/FANCL-mediated transfer of ubiquitin to the substrate.[6] This suggests interference at the E2-E3 interface or the E3-substrate positioning, effectively silencing the "writer" of the DNA repair signal.
Caption: Schematic of the FA pathway highlighting the specific blockade of the FANCL-mediated ubiquitination step by UBE2T/FANCL-IN-1.[1][2][8][6][7][9][10][11][12]
Part 2: Chemical Profiling
Researchers must account for the solubility and stability profile of UBE2T/FANCL-IN-1 to ensure reproducible in vitro and cellular data.
Table 1: Physicochemical Properties
| Property | Specification |
| Compound Name | UBE2T/FANCL-IN-1 (Literature alias: CU2) |
| IUPAC Name | 5-(4-ethylpiperazin-1-yl)-7-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyridine |
| CAS Registry | 1359415-02-3 |
| Molecular Formula | C₁₉H₃₁N₅ (Note: Often cited as C₁₉H₃₁N₇ depending on salt form/derivatives; verify batch CoA) |
| Molecular Weight | ~357.50 Da |
| Solubility | DMSO: ≥ 10 mM (Soluble); Water: Insoluble |
| IC50 (Biochemical) | ~14.8 µM (HTRF Assay against FANCL-mediated ubiquitination) |
| IC50 (Cellular) | ~100–250 µM (Functional readout: Foci inhibition) |
| Storage | Powder: -20°C (3 years); In DMSO: -80°C (6 months) |
Handling Precaution: The compound is hydrophobic. When diluting from DMSO stock into aqueous culture media, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity artifacts, and vortex immediately to prevent precipitation.
Part 3: Experimental Validation Protocols
To validate the activity of UBE2T/FANCL-IN-1, two orthogonal assays are recommended: a biochemical FRET-based assay and a cellular immunofluorescence assay.
Protocol A: HTRF Ubiquitination Assay (In Vitro)
This assay measures the transfer of Ubiquitin from UBE2T to a substrate (or auto-ubiquitination of a GST-FANCL fragment) using Homogeneous Time-Resolved Fluorescence (HTRF).
Reagents:
-
Recombinant UBE1 (E1), UBE2T (E2), GST-FANCL (Ring Domain).
-
Biotin-Ubiquitin.[13]
-
Europium-cryptate labeled Streptavidin (Donor).
-
d2-labeled anti-GST antibody (Acceptor).
Workflow:
-
Compound Prep: Dilute UBE2T/FANCL-IN-1 in reaction buffer (50 mM Tris pH 8.0, 5 mM MgCl₂, 0.5 mM DTT). Prepare a dose-response curve (e.g., 0.1 µM to 100 µM).
-
Enzyme Mix: Incubate Compound + UBE2T (50 nM) + GST-FANCL (250 nM) for 15 minutes at Room Temperature (RT).
-
Initiation: Add UBE1 (20 nM), Biotin-Ub (500 nM), and ATP (1 mM).[13]
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add HTRF detection reagents (Eu-Streptavidin + Anti-GST-d2) in EDTA-containing buffer to stop the reaction.
-
Readout: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).
-
Logic: If ubiquitination occurs, Biotin-Ub binds GST-FANCL. The Donor (on Ub) and Acceptor (on FANCL) come close, generating a FRET signal. The inhibitor decreases this signal.
-
Protocol B: Cellular Foci Formation Assay
This assay confirms that the inhibitor engages the target inside the cell by preventing FANCD2 accumulation at DNA damage sites.
Workflow:
-
Seeding: Plate U2OS or HeLa cells on glass coverslips (50% confluency).
-
Pre-treatment: Treat cells with UBE2T/FANCL-IN-1 (100 µM) or DMSO control for 2 hours.
-
Note: High concentration is required due to limited intracellular bioavailability typical of this scaffold.
-
-
Damage Induction: Add Mitomycin C (MMC, 50 ng/mL) or Carboplatin (15 µM) . Co-incubate with inhibitor for 24 hours.
-
Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
-
Staining:
-
Primary Ab: Anti-FANCD2 (1:1000).
-
Secondary Ab: AlexaFluor-488 (Green).
-
Counterstain: DAPI (Nuclei).
-
-
Quantification: Count FANCD2 foci per nucleus.
-
Result: DMSO+MMC cells will show >20 foci/nucleus. Inhibitor+MMC cells should show diffuse nuclear staining (inhibition of foci).
-
Caption: Step-by-step workflow for validating UBE2T/FANCL-IN-1 activity in cell culture models.
Part 4: Therapeutic Implications[2][12][14]
The primary utility of UBE2T/FANCL-IN-1 is as a chemosensitizer .
-
Synthetic Lethality: Tumors with BRCA1/2 mutations are already compromised in Homologous Recombination (HR). Blocking the FA pathway (via UBE2T inhibition) creates a "double hit," potentially overcoming resistance mechanisms where the FA pathway is upregulated to compensate for HR deficiency.
-
Platinum Resistance: Overexpression of UBE2T is correlated with cisplatin resistance in lung and ovarian cancers. UBE2T/FANCL-IN-1 restores sensitivity by dismantling the repair machinery that removes platinum adducts.
Critical Note on Selectivity: While effective, current generation inhibitors (CU2) have moderate potency (µM range). For in vivo studies, formulation optimization (e.g., lipid nanoparticles) may be necessary to achieve sufficient plasma concentrations without toxicity.
References
-
Cornwell, M. J., et al. (2019). "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology, 14(10), 2148–2154.[6]
-
[Link]
-
-
Alpi, A., et al. (2008).
-
[Link]
-
- MedChemExpress (MCE).
- ProbeChem.
Sources
- 1. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 6. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetmol.cn [targetmol.cn]
- 10. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting deubiquitinating enzymes and ubiquitin pathway modulators to enhance host defense against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [christie.openrepository.com]
High-Resolution Structural Mapping of Ube2T/FANCL-IN-1 Binding Sites
Topic: Identification of Ube2T/FANCL-IN-1 Binding Sites via Crystallography Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads.
Executive Summary
The Fanconi Anemia (FA) pathway relies critically on the monoubiquitination of FANCD2, a process catalyzed by the E2 conjugating enzyme Ube2T in complex with the E3 ligase FANCL .[1][2][3][4][5] The small molecule inhibitor Ube2T/FANCL-IN-1 has emerged as a potent chemical probe, sensitizing cancer cells to DNA cross-linking agents (e.g., Carboplatin) by disrupting this specific E2-E3 axis.
However, Ube2T has historically been considered "undruggable" due to its shallow active site and lack of deep hydrophobic pockets.[6] Identifying the precise binding site of Ube2T/FANCL-IN-1—whether it is an orthosteric active-site blocker, an allosteric modulator, or a protein-protein interaction (PPI) disruptor—is critical for structure-based drug design (SBDD).
This guide details the crystallographic workflow to identify these binding sites, synthesizing protocols for construct engineering, co-crystallization, and structural refinement.
Part 1: Pre-Crystallographic Characterization & Construct Design
Before attempting crystallography, one must validate the binding mode in solution. Blindly soaking crystals often leads to false negatives due to lattice packing artifacts.
Construct Engineering
Ube2T is a 197-residue protein. For crystallography, the full-length wild-type (WT) is often crystallizable, but specific modifications enhance success rates:
-
Truncation: Ube2T residues 1–153 (Core UBC fold) generally diffract better than full-length, as the C-terminal tail is disordered.
-
Surface Entropy Reduction (SER): If the WT fails to crystallize, consider mutating surface residues (e.g., Lys/Glu clusters) to Ala to promote lattice contacts.
-
The "Zinc Trap" Warning: Crucial Insight: Previous fragment screening campaigns identified a zinc-induced trimerization artifact (PDB 5OJJ) that mimics ligand binding. Ensure all buffers are metal-free (use Chelex-treated water) to avoid false-positive structural changes.
Biophysical Validation (The "Go/No-Go" Gate)
Do not proceed to crystallization without K_d evidence.
-
Differential Scanning Fluorimetry (DSF): A shift in
( ) indicates binding. -
NMR (HSQC): Collect
-HSQC spectra of Ube2T. Chemical shift perturbations (CSPs) upon adding Ube2T/FANCL-IN-1 will map the binding footprint in solution.
Part 2: Crystallographic Workflow for Binding Site Identification
The identification of the Ube2T/FANCL-IN-1 site requires a dual-strategy approach: Soaking (for fast throughput) and Co-crystallization (for induced fit).
Strategy A: Crystal Soaking (High Throughput)
Use this if you already have high-quality Apo-Ube2T crystals (Space group
-
Crystal Growth: Hanging drop vapor diffusion.
-
Soaking Protocol:
-
Transfer crystals to a drop containing reservoir solution + 2–5 mM Ube2T/FANCL-IN-1 (with <5% DMSO).
-
Incubation: 2 hours to overnight.
-
Risk: If the inhibitor requires a conformational change (induced fit) to bind, soaking will crack the crystals or fail to show density.
-
Strategy B: Co-Crystallization (The Gold Standard)
This is required for Ube2T/FANCL-IN-1 if it acts as a PPI inhibitor, as it may stabilize a specific loop conformation incompatible with the Apo lattice.
-
Complex Formation:
-
Mix Ube2T (10 mg/mL) with inhibitor at a 1:3 molar ratio .
-
Incubate at
for 1 hour. -
Optional: If the inhibitor is covalent (e.g., targeting Cys86), incubate for 4+ hours and verify adduct formation via Mass Spectrometry (Intact Protein LC-MS) prior to setting drops.
-
-
Screening:
-
Set up sparse matrix screens (e.g., JCSG+, MCSG).
-
Optimization: Focus on PEG/Ion conditions. The Ube2T-Inhibitor complex often crystallizes in conditions distinct from the Apo form due to surface remodeling.
-
Part 3: Data Processing & Binding Site Assignment
Structure Solution
-
Molecular Replacement (MR): Use PDB 1YH2 (Apo Ube2T) or PDB 5NGZ (Ube2T with allosteric fragment) as search models.
-
Refinement: Rigid body refinement followed by restrained refinement (REFMAC5 or Phenix).
Identifying the Density (The "Smoking Gun")
Inspect the
| Potential Site | Key Residues | Mechanism of Action |
| Canonical Active Site | Cys86 , Asp88, Asn119 | Orthosteric: Blocks ubiquitin thioester formation. |
| E3 Interface (PPI) | Arg6, Arg9 , Phe70 | PPI Inhibition: Mimics the FANCL RING domain, preventing E3 recruitment. |
| Allosteric Pocket (Backside) | Leu124, Tyr128 | Allosteric: Distorts the active site remotely or prevents E1 interaction. |
Technical Note: If Ube2T/FANCL-IN-1 binds near Arg6/Arg9, it directly competes with the FANCL Tyr311 "key in lock" interaction. This confirms the mechanism as a PPI disruptor.
Part 4: Visualizing the Workflow
The following diagram outlines the decision tree for solving the Ube2T/Inhibitor structure.
Caption: Workflow for structural determination of Ube2T-Inhibitor complexes, prioritizing biophysical validation to prevent false negatives in crystallography.
Part 5: Validation of the Binding Site
Once the density is assigned, you must validate that this site is functionally relevant and not a crystallization artifact.
-
Mutagenesis: Introduce point mutations at the identified binding residues (e.g., R6A or F70A ).
-
Binding Assay: Repeat ITC or MST with the mutant Ube2T. If
increases significantly (loss of binding), the crystallographic site is validated. -
Functional Assay: Perform an in vitro ubiquitination assay (E1 + Ube2T + FANCL + FANCD2 + Ubiquitin).
-
Result: The inhibitor should abolish monoubiquitination of FANCD2.[7]
-
Control: The mutant Ube2T (designed to block inhibitor binding) should be resistant to the inhibitor, restoring ubiquitination activity (unless the mutation itself kills enzyme activity).
-
References
-
Machida, Y.J., et al. (2006). "Ube2T is the E2 in the Fanconi anemia pathway and undergoes negative regulation by the FANCL subunit." Molecular Cell. Link
-
Hodson, C., et al. (2014). "Structure of the human FANCL RING-Ube2T complex reveals determinants of cognate E3-E2 selection." Structure. Link
-
Morreale, F.E., et al. (2017).[6][8][9] "Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening." Journal of Medicinal Chemistry. Link
-
Morreale, F.E., et al. (2017).[2][6][8][9] "Mind the Metal: A Fragment Library-Derived Zinc Impurity Binds the E2 Ubiquitin-Conjugating Enzyme Ube2T and Induces Structural Rearrangements."[9] Journal of Medicinal Chemistry. Link
-
Anantharajan, J., et al. (2024).[10] "Identification of small-molecule binding sites of a ubiquitin-conjugating enzyme-UBE2T through fragment-based screening." Chemical Biology & Drug Design. Link
Sources
- 1. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Identification of small‐molecule binding sites of a ubiquitin‐conjugating enzyme‐UBE2T through fragment‐based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBE2T/FANCL-IN-1 | TargetMol [targetmol.com]
- 8. genecards.org [genecards.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
Impact of Ube2T/fancl-IN-1 on FANCD2 monoubiquitination cascade
Title: Technical Guide: Mechanistic Disruption of the FA Pathway via Ube2T/fancl-IN-1 Subtitle: A Protocol-Driven Analysis of E2-E3 Interface Inhibition and FANCD2 Monoubiquitination Blockade
Executive Summary
This technical guide analyzes the impact of Ube2T/fancl-IN-1 , a small-molecule inhibitor targeting the protein-protein interaction (PPI) between the E2 conjugating enzyme Ube2T and the E3 ligase FANCL . This interaction is the rate-limiting step in the Fanconi Anemia (FA) pathway, a DNA repair mechanism essential for resolving DNA interstrand crosslinks (ICLs).
By sterically hindering the Ube2T-FANCL interface, Ube2T/fancl-IN-1 abrogates the monoubiquitination of FANCD2 at Lysine 561 (K561). This guide details the molecular mechanism, provides a self-validating experimental workflow for verifying target engagement, and outlines the downstream consequences on genomic stability.
Mechanistic Foundation: The E2-E3 Cascade
The Fanconi Anemia pathway relies on a precise ubiquitin relay. Under normal conditions, the FA Core Complex acts as a scaffold to recruit Ube2T (E2) via the RING domain of FANCL (E3).
-
Native State: Ube2T is charged with ubiquitin by the E1 enzyme. It binds to FANCL, which positions the ubiquitin for transfer onto the substrate, the FANCD2-FANCI heterodimer .
-
The Critical Event: Monoubiquitination of FANCD2 at K561 transforms it into its active "L-isoform" (Long), enabling it to recruit downstream nucleases (e.g., FAN1, SLX4) to excise DNA crosslinks.
-
Inhibited State (Ube2T/fancl-IN-1): The inhibitor binds to the hydrophobic interface of Ube2T or the RING domain of FANCL, physically blocking their association. Consequently, FANCD2 remains in its inactive "S-isoform" (Short), preventing repair foci formation and leading to "mitotic catastrophe" upon DNA replication stress.
Pathway Visualization (Normal vs. Inhibited)
Caption: Disruption of the Ube2T-FANCL axis. The inhibitor prevents the E2-E3 complex assembly, halting the conversion of FANCD2-S to FANCD2-L.
Experimental Validation: Self-Validating Protocols
To scientifically validate the efficacy of Ube2T/fancl-IN-1, researchers must demonstrate the specific loss of the FANCD2-L band (Western Blot) and the absence of nuclear foci (Immunofluorescence) under DNA damage conditions.
A. Western Blotting for FANCD2 Isoforms (The Gold Standard)
This protocol distinguishes the monoubiquitinated (L) isoform from the non-ubiquitinated (S) isoform based on electrophoretic mobility.
Reagents:
-
Induction Agent: Mitomycin C (MMC) or Hydroxyurea (HU).[1]
-
Lysis Buffer: RIPA buffer supplemented with N-Ethylmaleimide (NEM) (10 mM).
-
Expertise Note: NEM is non-negotiable. It irreversibly inhibits Deubiquitinating Enzymes (DUBs like USP1) during lysis. Without NEM, the Ub chain is cleaved post-lysis, yielding a false negative (artificial loss of the L-band).
-
Protocol Steps:
-
Seeding: Plate HeLa or U2OS cells (2 x 10^5 cells/well) in 6-well plates.
-
Pre-treatment: Treat cells with Ube2T/fancl-IN-1 (e.g., 10-50 µM) for 2 hours.
-
Induction: Add MMC (50 ng/mL) directly to the media containing the inhibitor. Incubate for 18–24 hours.
-
Control Arms: DMSO only, MMC only, Inhibitor only, Inhibitor + MMC.
-
-
Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA + Protease Inhibitors + 10 mM NEM .
-
Separation: Run 30 µg of lysate on a 3-8% Tris-Acetate gradient gel .
-
Why: Standard 10% or 12% gels often fail to resolve the L and S bands (approx. 162 kDa vs 155 kDa). A gradient or low-percentage gel is required for separation.
-
-
Detection: Probe with anti-FANCD2 (e.g., Abcam ab108928 or Novus NB100-182).
Expected Data Output:
| Treatment Condition | FANCD2-S (Short) | FANCD2-L (Long/Ub) | Interpretation |
| Vehicle (DMSO) | High | Low/None | Basal state. |
| MMC Only | Medium | High | Pathway activated (Repair ON). |
| Inhibitor + MMC | High | Absent/Low | Target Engagement Confirmed. |
B. Immunofluorescence (Foci Formation)
Validates that the biochemical blockade prevents the spatial recruitment of FANCD2 to DNA lesions.
Protocol Steps:
-
Grow: Cells on glass coverslips.
-
Treat: Inhibitor (2h)
MMC (1 µM, 6h). -
Fix/Perm: 4% Paraformaldehyde (15 min)
0.5% Triton X-100 (5 min).-
Pre-extraction (Optional but Recommended): Wash cells with CSK buffer + 0.5% Triton before fixation to remove soluble FANCD2, leaving only chromatin-bound (ubiquitinated) foci.
-
-
Stain: Primary anti-FANCD2
Secondary AlexaFluor 488. -
Quantification: Count nuclei with >10 foci.
Visualization of Workflow:
Caption: Step-by-step validation workflow. Note the inclusion of NEM in Step 4 to preserve the ubiquitin signal.
Therapeutic Implications: Synthetic Lethality
Ube2T/fancl-IN-1 is not merely a research tool; it represents a strategy for chemosensitization . Tumors often upregulate the FA pathway to resist platinum-based chemotherapy.[2][3][4]
-
Mechanism of Sensitization: By blocking FANCD2 ubiquitination, the inhibitor prevents the recruitment of homologous recombination (HR) factors.
-
Synergy: The combination of Ube2T/fancl-IN-1 with ICL-inducing agents (Cisplatin, Carboplatin) forces the cell to rely on error-prone repair mechanisms (NHEJ), leading to massive genomic instability and apoptosis.
-
Biomarker: The efficacy of this inhibitor is highest in tumors that are proficient in the FA pathway but dependent on it for survival under stress (e.g., certain ovarian and breast cancers).
References
-
Cornwell, M. J., et al. (2019).[2] "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology.[2]
-
Alpi, A. F., et al. (2008).[5][6] "Mechanistic insight into site-restricted monoubiquitination of FANCD2 by Ube2t, FANCL, and FANCI." Molecular Cell.
-
MedChemExpress. (2024). "UBE2T/FANCL-IN-1 Product Information and Biological Activity." MCE Catalog.
-
Walden, H., & Deans, A. J. (2014). "The Fanconi anemia DNA repair pathway: structural and functional insights into a complex disorder." Annual Review of Biophysics.
-
Tan, W., et al. (2020).[7] "Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays." eLife.
Sources
- 1. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays | eLife [elifesciences.org]
Molecular weight and physicochemical characteristics of Ube2T/fancl-IN-1
Technical Monograph: UBE2T/FANCL-IN-1 (CU2) Molecular Characterization, Mechanism of Action, and Experimental Protocols
Executive Summary
UBE2T/FANCL-IN-1 (historically referenced as CU2 ) is a first-in-class, small-molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway. Unlike broad-spectrum proteasome inhibitors, this compound exhibits high specificity for the E2/E3 ubiquitin ligase module comprised of UBE2T (E2) and FANCL (E3). By disrupting the monoubiquitylation of the FANCD2-FANCI complex, UBE2T/FANCL-IN-1 prevents the formation of DNA repair foci, thereby sensitizing cancer cells—particularly those with functional FA pathways—to DNA cross-linking agents like Carboplatin and Cisplatin.
This guide details the physicochemical properties, mechanistic underpinnings, and validated experimental protocols for utilizing UBE2T/FANCL-IN-1 in translational oncology research.
Physicochemical Characterization
The following data establishes the chemical identity and handling parameters for UBE2T/FANCL-IN-1. Researchers must adhere to these specifications to ensure reproducibility in in vitro and cellular assays.
| Property | Specification |
| Common Name | UBE2T/FANCL-IN-1 (CU2) |
| CAS Registry Number | 1359415-02-3 |
| Chemical Formula | C₁₉H₃₁N₇ |
| Molecular Weight | 357.50 g/mol |
| Appearance | Solid powder (typically off-white to pale yellow) |
| Solubility (In Vitro) | DMSO: ≥ 20 mg/mL (55.94 mM); Ethanol: Insoluble |
| Storage (Powder) | -20°C (3 years) |
| Storage (In Solvent) | -80°C (6 months); Avoid freeze/thaw cycles |
| SMILES | CCN1CCN(CC1)c1cc(C)nc2nc(CN3CCCCC3C)nn12 |
Handling Advisory: The compound is hydrophobic. For cellular treatment, prepare a 10 mM stock in anhydrous DMSO. Dilute into culture medium immediately prior to use to minimize precipitation. Ensure the final DMSO concentration in culture does not exceed 0.5% to avoid solvent toxicity masking the specific effects of the inhibitor.
Mechanism of Action: The FA Pathway Blockade
The Fanconi Anemia pathway preserves genomic integrity by repairing DNA interstrand cross-links (ICLs).[1][2] The critical activation step involves the monoubiquitylation of FANCD2 and FANCI at specific lysine residues (Lys561 on FANCD2). This reaction is catalyzed by the E2 conjugating enzyme UBE2T working in concert with the E3 ligase FANCL (part of the FA core complex).[1][3]
UBE2T/FANCL-IN-1 acts by disrupting the functional coupling between UBE2T and FANCL.[4] It does not inhibit the catalytic cysteine of UBE2T directly (unlike covalent inhibitors) but rather interferes with the protein-protein interaction or the conformational landscape required for the transfer of ubiquitin to the substrate.
Pathway Visualization
The following diagram illustrates the canonical FA pathway and the specific intervention point of UBE2T/FANCL-IN-1.
Caption: Schematic of the FA pathway showing UBE2T/FANCL-IN-1 blocking the critical monoubiquitylation step, preventing repair foci formation.
Experimental Protocols
To validate the activity of UBE2T/FANCL-IN-1, researchers should employ a dual-validation strategy: a biochemical HTRF assay for direct target engagement and a cellular Western Blot for functional readout.
Protocol A: HTRF Ubiquitylation Screening Assay (Biochemical)
This assay measures the transfer of ubiquitin from UBE2T to a substrate (or auto-ubiquitylation in the presence of FANCL) using Homogeneous Time-Resolved Fluorescence (HTRF).
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT.
-
Proteins: Recombinant human UBE1 (E1, 5 nM), UBE2T (E2, 20-50 nM), GST-FANCL (Ring Domain, 50 nM).
-
Detection: Biotin-Ubiquitin (100 nM), Anti-GST-Europium Cryptate (Donor), Streptavidin-XL665 (Acceptor).
Step-by-Step Methodology:
-
Compound Prep: Dispense UBE2T/FANCL-IN-1 (varying concentrations, e.g., 1 µM – 200 µM) into a 384-well low-volume plate. Include DMSO-only controls.
-
Enzyme Mix: Add a mixture of UBE1, UBE2T, and GST-FANCL in reaction buffer to the wells. Incubate for 15 minutes at room temperature (RT) to allow inhibitor binding.
-
Reaction Start: Initiate the reaction by adding ATP (5 mM) and Biotin-Ubiquitin.
-
Incubation: Incubate for 45–60 minutes at RT.
-
Termination & Detection: Add detection buffer containing EDTA (to stop the Mg²⁺-dependent reaction), Anti-GST-Europium, and Streptavidin-XL665.
-
Readout: Incubate for 1 hour and read on an HTRF-compatible plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Analysis: Calculate the HTRF Ratio (665/615 nm). A decrease in signal compared to DMSO control indicates inhibition of FANCL ubiquitylation.
Protocol B: Cellular FANCD2 Monoubiquitylation Assay (Functional)
This protocol confirms that the compound penetrates the cell membrane and inhibits the pathway in a physiological context.
Reagents:
-
Cell Line: U2OS or HeLa cells (adherent).
-
Stimulant: Hydroxyurea (HU) or Cisplatin (to induce DNA damage and FA pathway activation).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Deubiquitinase Inhibitors (e.g., PR-619 or NEM is critical to preserve ubiquitin chains).
Step-by-Step Methodology:
-
Seeding: Plate cells in 6-well plates and allow them to reach 70% confluency.
-
Pre-treatment: Treat cells with UBE2T/FANCL-IN-1 (typically 50–100 µM) for 2 hours.
-
Note: High concentrations are often required in cellular assays due to competition with high intracellular ATP and ubiquitin levels.
-
-
Induction: Add Hydroxyurea (2 mM) or Cisplatin (5 µM) to the medium without removing the inhibitor. Incubate for 6–24 hours.[5]
-
Harvesting: Wash cells with ice-cold PBS. Lyse directly in modified RIPA buffer on ice.
-
Western Blot:
-
Load 30–50 µg of total protein per lane on a 4–12% gradient gel (essential to separate FANCD2 bands).
-
Primary Antibody: Anti-FANCD2 (e.g., Santa Cruz sc-20022 or Abcam ab2187).
-
Observation: You will see two bands: the L-isoform (Monoubiquitylated, slower migration) and the S-isoform (Non-ubiquitylated, faster migration).
-
-
Result Interpretation: Effective inhibition by UBE2T/FANCL-IN-1 will result in the disappearance of the upper L-isoform band , even in the presence of DNA damage.
Experimental Workflow Diagram
Caption: Workflow for validating UBE2T/FANCL-IN-1 activity in cells via Western Blotting.
References
-
Cornwell, M. J., et al. (2019).[2][4][6][7] Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway.[2][4][6][7][8][9] ACS Chemical Biology, 14(10), 2148–2154.[2][4][7] [Link][6][7]
-
Walden, H., & Deans, A. J. (2014). The Fanconi anemia DNA repair pathway: structural and functional insights into a complex disorder. Annual Review of Biophysics, 43, 257–278. [Link]
-
Alpi, A. F., et al. (2008). UBE2T, the E2 in the Fanconi anemia pathway, implies a novel DNA crosslink repair mechanism. Molecular Cell, 32(6), 809-821. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Betulinic Acid Suppresses UBE2T Expression via MAPK/ERK Inhibition to Block FANCI and FANCD2 Monoubiquitination in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Basis of Ubiquitin-Conjugating Enzymes (E2s) as a Potential Target for Cancer Therapy [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UBE2T/FANCL-IN-1 | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Western blot analysis of FANCD2 following Ube2T/fancl-IN-1 treatment
Application Note & Protocol
Topic: Western Blot Analysis of FANCD2 Following Ube2T/fancl-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Principle and Scientific Background
The Fanconi Anemia (FA) pathway is a crucial cellular mechanism responsible for the repair of DNA interstrand crosslinks (ICLs), one of the most cytotoxic forms of DNA damage.[1][2][3] A central and indispensable event in the activation of this pathway is the monoubiquitination of the FANCD2 protein.[4][5] This post-translational modification is catalyzed by a cascade of enzymes, culminating in the action of the UBE2T (an E2 ubiquitin-conjugating enzyme) and the FANCL E3 ubiquitin ligase, which is a component of the larger FA core complex.[1][6][7]
Upon DNA damage, the FA core complex is recruited to the lesion, where UBE2T and FANCL work in concert to attach a single ubiquitin molecule to FANCD2 at lysine 561 (K561).[4][8] This event transforms the FANCD2 protein from its shorter, unmodified form (FANCD2-S, ~155 kDa) to a longer, monoubiquitinated isoform (FANCD2-L, ~164 kDa). The monoubiquitinated FANCD2, as part of the FANCD2/FANCI complex, then localizes to chromatin at the site of damage, acting as a platform to recruit downstream DNA repair factors, including nucleases and proteins involved in homologous recombination.[3][9][10][11]
Ube2T/fancl-IN-1 is a small molecule inhibitor designed to disrupt the protein-protein interaction between UBE2T and FANCL, thereby preventing the critical FANCD2 monoubiquitination step.[12][13] By inhibiting this key activation event, the entire downstream FA repair pathway is effectively blocked. This makes Ube2T/fancl-IN-1 a valuable tool for studying the intricacies of DNA repair and a potential therapeutic agent for sensitizing cancer cells to DNA cross-linking chemotherapies like cisplatin and carboplatin.[1][12][14]
This application note provides a detailed protocol for using Western blot analysis to monitor the efficacy of Ube2T/fancl-IN-1. The assay directly visualizes the inhibitor's biological activity by measuring the reduction in the DNA damage-induced shift from FANCD2-S to FANCD2-L.
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the following diagrams illustrate the targeted biological pathway and the step-by-step experimental process.
Caption: The Fanconi Anemia pathway response to DNA damage and point of inhibition.
Caption: Step-by-step experimental workflow for FANCD2 Western blot analysis.
Detailed Methodologies and Protocols
Materials and Reagents
-
Cell Lines: HeLa, U2OS, or other cancer cell lines with a functional FA pathway.
-
DNA Damaging Agent: Mitomycin C (MMC) (CAS# 50-07-7).
-
Inhibitor: Ube2T/fancl-IN-1 (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucially, include deubiquitinase (DUB) inhibitors such as N-Ethylmaleimide (NEM) (10 mM) or PR-619 (50 µM) to preserve the monoubiquitinated state of FANCD2.[15]
-
Antibodies:
-
Primary: Rabbit or Mouse anti-FANCD2 antibody.
-
Secondary: HRP-conjugated Goat anti-Rabbit or anti-Mouse IgG.
-
-
SDS-PAGE: 6-8% Tris-Glycine or Tris-Acetate polyacrylamide gels.[15][16][17]
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Experimental Protocol
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Induce DNA Damage: Treat cells with a DNA damaging agent to induce FANCD2 monoubiquitination. A common starting point is 0.5 µM Mitomycin C (MMC) for 16-24 hours.[18][19][20][21] This serves as the positive control.
-
Inhibitor Treatment: For inhibitor-treated wells, pre-incubate cells with varying concentrations of Ube2T/fancl-IN-1 (e.g., 10 µM, 50 µM, 100 µM, 200 µM) for 2-4 hours before adding MMC.[12][13]
-
Include a vehicle control (DMSO) and an untreated control (no MMC, no inhibitor).
Step 2: Cell Lysis and Protein Quantification
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer (with freshly added DUB inhibitors) to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Step 3: SDS-PAGE and Western Blotting
-
Normalize all samples to the same concentration with Lysis Buffer and 4x Laemmli sample buffer.
-
Load 20-40 µg of total protein per lane onto a 6-8% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended for these large proteins.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Apply ECL substrate and capture the signal using a chemiluminescence imaging system. Also, probe for a loading control like β-actin or GAPDH.
Data Analysis and Expected Results
Upon imaging the Western blot, two distinct bands for FANCD2 should be visible in the positive control lane (MMC-treated, no inhibitor).
-
FANCD2-S: The lower band, representing the unmodified protein (~155 kDa).
-
FANCD2-L: The upper, slower-migrating band, representing the monoubiquitinated protein (~164 kDa).[23][24]
Expected Outcome: In cells treated with MMC, a significant portion of FANCD2 will be shifted to the upper FANCD2-L band. With increasing concentrations of Ube2T/fancl-IN-1, the intensity of this upper band should decrease, with a corresponding increase in the intensity of the lower FANCD2-S band. This demonstrates the inhibitor's efficacy in preventing FANCD2 monoubiquitination.
Quantitative Analysis: Use densitometry software (e.g., ImageJ) to quantify the intensity of both the FANCD2-S and FANCD2-L bands in each lane. Calculate the ratio of FANCD2-L to total FANCD2 (FANCD2-L + FANCD2-S) for each condition.
Table 1: Representative Quantitative Data
| Treatment Condition | MMC (0.5 µM) | Ube2T/fancl-IN-1 (µM) | FANCD2-L / Total FANCD2 Ratio (Normalized) |
| Untreated Control | - | 0 | 0.05 |
| Vehicle Control | + | 0 (DMSO) | 1.00 |
| Inhibitor Dose 1 | + | 10 | 0.78 |
| Inhibitor Dose 2 | + | 50 | 0.45 |
| Inhibitor Dose 3 | + | 100 | 0.18 |
| Inhibitor Dose 4 | + | 200 | 0.06 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No FANCD2-L band in positive control | - Ineffective DNA damaging agent.- DUBs not inhibited during lysis.- Cell line has a defective upstream FA pathway. | - Verify MMC activity and concentration.- Always add fresh DUB inhibitors (NEM) to lysis buffer.- Use a cell line known to have a functional FA pathway (e.g., HeLa). |
| Poor separation of S and L isoforms | - Incorrect gel percentage.- Gel run too quickly. | - Use a lower percentage gel (6-8%).[16][22]- Run the gel at a lower voltage for a longer time to improve resolution. |
| Weak or no FANCD2 signal | - Insufficient protein loaded.- Poor antibody performance.- Inefficient transfer of high MW proteins. | - Load at least 30 µg of protein.- Titrate primary antibody and ensure secondary is appropriate.- Optimize wet transfer conditions (time, voltage). |
| High background | - Insufficient blocking.- Insufficient washing.- Antibody concentration too high. | - Increase blocking time to 1.5 hours.- Increase number and duration of TBST washes.- Optimize primary and secondary antibody dilutions. |
References
-
Niraj, J., Velle, K. B., & D'Andrea, A. D. (2019). The Fanconi Anemia Pathway in Cancer. Annual Review of Cancer Biology, 3, 457-478. [Link]
-
Andreassen, P. R., D'Andrea, A. D., & Taniguchi, T. (2004). ATR couples FANCD2 monoubiquitination to the DNA-damage response. Genes & Development, 18(16), 1958–1963. [Link]
-
Canning, P., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Central Science, 5(10), 1739-1753. [Link]
-
Machida, Y. J., Machida, Y., & Dutta, A. (2006). UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation. Molecular Cell, 23(4), 589-596. [Link]
-
Knipscheer, P., et al. (2009). The Fanconi Anemia Pathway Promotes Replication-Dependent DNA Interstrand Cross-Link Repair. Science, 326(5960), 1698-1701. [Link]
-
Unsal-Kacmaz, K., et al. (2014). FANCD2 binds CtIP and regulates DNA-end resection during DNA interstrand crosslink repair. Cell Reports, 7(4), 1039-1047. [Link]
-
Ishiai, M. (2016). Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination. International Journal of Molecular Sciences, 17(9), 1533. [Link]
-
Nakanishi, K., et al. (2005). Human Fanconi anemia monoubiquitination pathway promotes homologous DNA repair. Proceedings of the National Academy of Sciences, 102(4), 1110-1115. [Link]
-
Long, D. T., et al. (2011). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. Molecular Cell, 43(5), 774-784. [Link]
-
Kim, H., & D'Andrea, A. D. (2012). Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway. Genes & Development, 26(13), 1393–1408. [Link]
-
Tatham, M. H., et al. (2017). Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting. Biochemical Journal, 474(1), 1-22. [Link]
-
Kelsall, I. R., et al. (2012). The Fanconi Anaemia Components UBE2T and FANCM Are Functionally Linked to Nucleotide Excision Repair. PLoS ONE, 7(5), e36970. [Link]
-
Sumpter, R. Jr., & Levine, B. (2017). Beyond interstrand crosslinks repair: contribution of FANCD2 and other Fanconi Anemia proteins to the replication of DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 808, 83-92. [Link]
-
Räschle, M., et al. (2008). FANCD2–FANCI Hurdles the DNA Interstrand Crosslink. Molecular Cell, 32(6), 749-751. [Link]
-
Sareen, A., et al. (2012). Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA. Nucleic Acids Research, 40(17), 8429–8442. [Link]
-
Canning, P., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Central Science, 5(10), 1739-1753. [Link]
-
Morreale, F. E., et al. (2017). Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening. Journal of Medicinal Chemistry, 60(10), 4275-4281. [Link]
-
Pilonetto, D. V., et al. (2009). FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia. Brazilian Journal of Medical and Biological Research, 42(3), 237-243. [Link]
-
Taniguchi, T., et al. (2006). Phosphorylation of FANCD2 on Two Novel Sites Is Required for Mitomycin C Resistance. Molecular and Cellular Biology, 26(18), 6873-6883. [Link]
-
University of Leicester. (n.d.). SDS-PAGE to resolve free monomeric Ubiquitin. Protocol. [Link]
-
Pilonetto, D. V., et al. (2009). FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia. Brazilian Journal of Medical and Biological Research, 42(3), 237-243. [Link]
-
Pilonetto, D. V., et al. (2009). FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia. Brazilian Journal of Medical and Biological Research, 42(3), 237–243. [Link]
-
Taniguchi, T., et al. (2006). Phosphorylation of FANCD2 on two novel sites is required for mitomycin C resistance. Molecular and Cellular Biology, 26(18), 6873-6883. [Link]
-
Wang, Y., et al. (2021). UBE2T regulates FANCI monoubiquitination to promote NSCLC progression by activating EMT. Oncology Reports, 45(5), 1-1. [Link]
-
Fanconi Anemia Research Fund. (2022). FANCD2 Immortalized primary FA human fibroblasts. Datasheet. [Link]
-
Alpi, A. F., et al. (2008). The Genetic and Biochemical Basis of FANCD2 Monoubiquitination. Molecular Cell, 32(6), 749-751. [Link]
-
Meetei, A. R., et al. (2005). Impaired FANCD2 monoubiquitination and hypersensitivity to camptothecin uniquely characterize Fanconi anemia complementation group M. Blood, 106(10), 3598-3605. [Link]
-
Song, L., et al. (2011). Enhanced Purification of Ubiquitinated Proteins by Engineered Tandem Hybrid Ubiquitin-binding Domains (ThUBDs). Molecular & Cellular Proteomics, 10(7), M110.007131. [Link]
-
Peng, J., et al. (2003). Systematic approach for validating the ubiquitinated proteome. Nature Biotechnology, 21(8), 921-926. [Link]
-
Idowu, O. S., et al. (2025). Optimizing SDS-PAGE for Accurate Protein Characterization in Nutritional Research and Food Quality Assessment. International Journal of Innovative Science and Research Technology, 10(1), 1008-1045. [Link]
-
Wang, Y., & Chen, J. (2024). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. International Journal of Molecular Sciences, 25(2), 1184. [Link]
-
Hodson, C., et al. (2014). Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Structure, 22(2), 331-338. [Link]
Sources
- 1. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination [mdpi.com]
- 5. Human Fanconi anemia monoubiquitination pathway promotes homologous DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FANCD2 binds CtIP and regulates DNA-end resection during DNA interstrand crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FANCD2-FANCI Hurdles the DNA Interstrand Crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. ijisrt.com [ijisrt.com]
- 18. ATR couples FANCD2 monoubiquitination to the DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphorylation of FANCD2 on Two Novel Sites Is Required for Mitomycin C Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation of FANCD2 on two novel sites is required for mitomycin C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apps.ohsu.edu [apps.ohsu.edu]
- 22. scielo.br [scielo.br]
- 23. FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assay protocols using Ube2T/fancl-IN-1 in cancer lines
Application Note: Pharmacological Interrogation of the Fanconi Anemia Pathway using Ube2T/fancl-IN-1
Executive Summary & Mechanism of Action
Ube2T/fancl-IN-1 (often correlated with the compound CU2 in literature) is a small-molecule inhibitor targeting the E2/E3 ubiquitin ligase complex of the Fanconi Anemia (FA) pathway.[1]
The FA pathway is a critical DNA repair mechanism responsible for resolving DNA interstrand cross-links (ICLs).[2][3][4] The central event in this pathway is the mono-ubiquitination of the FANCD2-FANCI heterodimer.[3][4][5][6] This reaction requires the E2 conjugating enzyme UBE2T and the E3 ligase FANCL .[2][3][4][5]
Mechanism: Ube2T/fancl-IN-1 disrupts the interaction or catalytic transfer of ubiquitin from UBE2T to FANCL, thereby preventing FANCD2 mono-ubiquitination. Without this "ubiquitin switch," the DNA repair machinery cannot be recruited to the lesion, leading to genomic instability and cell death, particularly in the presence of cross-linking agents like Carboplatin or Cisplatin.
Therapeutic Context: This inhibitor is primarily used to induce chemosensitization (reversing platinum resistance) or to exploit synthetic lethality in cancers with high replication stress.
Pathway Visualization
Caption: The UBE2T/FANCL E2-E3 complex mediates FANCD2 ubiquitination.[2] Ube2T/fancl-IN-1 blocks this step, preventing DNA repair and promoting cell death under stress.
Compound Preparation & Handling
-
Compound: Ube2T/fancl-IN-1 (Solid or pre-dissolved).
-
Molecular Weight: ~357.5 Da (Verify based on specific batch/salt form).
-
Solubility: Soluble in DMSO up to 10 mM (warm bath sonication may be required). Poor water solubility.
Stock Solution Protocol:
-
Dissolve powder in high-grade anhydrous DMSO to create a 10 mM stock .
-
Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Store at -80°C (stable for 6 months) or -20°C (1 month).
-
Working Solution: Dilute stock into culture medium immediately prior to use. Keep final DMSO concentration <0.5% (ideally <0.1%) to avoid solvent toxicity.
Protocol A: 7-Day Chemosensitization Assay (Standard)
Rationale: DNA repair inhibitors often do not induce immediate apoptosis (24h). Phenotypes manifest after several cell divisions when replication errors accumulate. Therefore, a 5-7 day assay is superior to a standard 48h MTT assay.
Reagents:
-
Cell Lines: U2OS (Osteosarcoma) or HeLa (Cervical). Control: FA-deficient line (e.g., RA3331) to prove on-target specificity.
-
Chemotherapy Agent: Carboplatin or Cisplatin.
-
Readout: CellTiter-Glo® (Promega) - ATP quantification is more sensitive than MTT for low cell numbers.
Workflow:
-
Seeding (Day 0):
-
Dissociate cells and count viability (>95% required).
-
Seed 1,000 - 2,000 cells/well in white-walled 96-well plates (opaque walls prevent luminescence bleed).
-
Volume: 90 µL per well.
-
Incubate overnight at 37°C/5% CO₂ to allow attachment.
-
-
Inhibitor Pre-treatment (Day 1):
-
Prepare 10x concentration of Ube2T/fancl-IN-1 in media (e.g., if testing 10 µM, prepare 100 µM).
-
Add 10 µL of inhibitor to experimental wells.[7]
-
Controls: DMSO Only (Vehicle), Inhibitor Only, Chemo Only.
-
Crucial Step: Incubate for 1 hour before adding the DNA damaging agent to ensure the E2/E3 complex is inhibited prior to damage signaling.
-
-
Damage Induction (Day 1 + 1h):
-
Add Carboplatin/Cisplatin at varying concentrations (e.g., 0, 1, 5, 10, 50 µM).
-
Ensure the final volume is consistent (e.g., 110 µL).
-
-
Incubation (Days 1-8):
-
Incubate for 5 to 7 days .
-
Note: If media turns yellow (acidic) by Day 3, carefully replace 50% of the media with fresh media containing the same concentration of inhibitor/drug.
-
-
Readout (Day 8):
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add CellTiter-Glo reagent (equal volume to media, e.g., 100 µL).
-
Shake on orbital shaker for 2 mins (lyse cells).
-
Incubate 10 mins at RT (stabilize signal).
-
Read Luminescence.
-
Data Analysis:
Calculate the Sensitization Factor (SF) .
-
Interpretation: An SF > 1.5 indicates significant sensitization.
Protocol B: Clonogenic Survival Assay (Gold Standard)
Rationale: This assay measures the reproductive integrity of a single cell, the most rigorous test for DNA repair inhibitors.
Workflow:
-
Seeding: Seed 200 - 500 cells/well in a 6-well plate. Ensure single-cell suspension.
-
Attachment: Allow 24h for attachment.
-
Treatment:
-
Treat with Ube2T/fancl-IN-1 (e.g., 5 µM, 10 µM).
-
Simultaneously treat with DNA damaging agent (if testing sensitization).
-
-
Exposure:
-
Option A (Continuous): Leave drugs on for the duration.
-
Option B (Pulse): Wash drugs off after 24h and replace with fresh media (tests recovery capacity). Recommended for DNA repair studies.
-
-
Growth: Incubate for 10-14 days until colonies >50 cells are visible.
-
Fixation/Staining:
-
Quantification: Count colonies manually or using ImageJ.
Protocol C: Mechanistic Validation (Western Blot)
Rationale: You must prove the inhibitor is actually working inside the cell by checking its biomarker: Mono-ubiquitinated FANCD2 (FANCD2-L) .
Workflow:
-
Seed: 3x10⁵ cells in a 6-well plate.
-
Pre-treat: Add Ube2T/fancl-IN-1 (10 - 50 µM) for 2 hours .
-
Stimulate: Add Hydroxyurea (2 mM) or Cisplatin (5 µM) for 24h to induce replication stress (this forces the cell to ubiquitinate FANCD2).
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors and Deubiquitinase (DUB) inhibitors (e.g., PR-619 or N-ethylmaleimide) to preserve the ubiquitin chain.
-
Blotting:
-
Run on a 3-8% Tris-Acetate gel (FANCD2 is large, ~160 kDa).
-
Primary Antibody: Anti-FANCD2 (e.g., Novus NB100-182).
-
Result: You will see two bands.
-
S-Band (Short): Non-ubiquitinated.
-
L-Band (Long): Mono-ubiquitinated (shifted up).
-
-
Success Criteria: The inhibitor should reduce or eliminate the L-Band compared to the "Hydroxyurea Only" control.
-
Experimental Workflow Diagram
Caption: Integrated workflow for validating Ube2T inhibition. Short-term (WB) confirms mechanism; long-term (CTG/Clono) confirms phenotypic lethality.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| No sensitization observed | Low replication stress | Ensure the cell line is p53-deficient or has high intrinsic stress (e.g., Myc-driven). Normal fibroblasts may not respond. |
| Precipitation in media | High concentration / Low solubility | Do not exceed 100 µM in media. Ensure DMSO stock is fully dissolved (warm to 37°C before pipetting). |
| Western Blot: No L-Band | Deubiquitinases active during lysis | Critical: You MUST add N-ethylmaleimide (NEM) or specific DUB inhibitors to the lysis buffer, or the ubiquitin will fall off during extraction. |
| High background toxicity | Off-target effects | Ube2T inhibitors can be toxic at >50 µM. Perform a dose-response curve of the inhibitor alone to find the "Sub-lethal dose" (usually IC10 or IC20) to use in combination assays. |
References
-
Cornwell, M., et al. (2019). "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology, 14(10), 2148–2154.[2]
- Significance: Describes the identification of CU2 (likely the commercial Ube2T/fancl-IN-1)
-
Alpi, A. F., et al. (2008). "UBE2T, the E2 ubiquitin-conjugating enzyme of the Fanconi anemia pathway, is required for DNA crosslink repair." Molecular and Cellular Biology, 28(10), 3148-3158.
- Significance: Establishes UBE2T as the essential E2 for the pathway, valid
-
Machida, Y. J., et al. (2006). "UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative regulation by the FANCL subunit." Molecular Cell, 23(4), 589-596.
- Significance: Mechanistic detailing of the UBE2T-FANCL interaction targeted by the inhibitor.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [christie.openrepository.com]
- 8. UBE2T silencing suppresses proliferation and induces cell cycle arrest and apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UBE2T promotes breast cancer tumor growth by suppressing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Immunofluorescence staining for DNA repair foci with Ube2T/fancl-IN-1
An Application Note and Protocol for Immunofluorescence Staining of DNA Repair Foci Following Treatment with Ube2T/FANCL-IN-1
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Fanconi Anemia Pathway for Synthetic Lethality
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), one of the most toxic forms of DNA damage. A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 (I-D2) complex, which is catalyzed by the E3 ubiquitin ligase FANCL in conjunction with the E2 ubiquitin-conjugating enzyme Ube2T. This ubiquitination is essential for the recruitment of downstream DNA repair proteins to the site of damage, enabling the cell to properly repair the lesion and maintain genomic stability.
In certain cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), the FA pathway becomes a critical survival mechanism. This creates a therapeutic window for targeting the FA pathway to induce synthetic lethality. Ube2T/FANCL-IN-1 is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between Ube2T and FANCL, thereby preventing the monoubiquitination of the I-D2 complex and abrogating the FA pathway's function.
This application note provides a detailed protocol for utilizing immunofluorescence (IF) microscopy to visualize and quantify the inhibition of the FA pathway in response to Ube2T/FANCL-IN-1 treatment. Specifically, we will focus on monitoring the formation of key DNA repair foci, such as FANCD2, γH2AX, and RAD51, which serve as robust biomarkers for pathway activity and DNA damage.
Mechanism of Action of Ube2T/FANCL-IN-1
Ube2T/FANCL-IN-1 is a first-in-class inhibitor that directly targets the interaction between the E2 enzyme Ube2T and the E3 ligase FANCL. By occupying a critical binding pocket, the inhibitor prevents the formation of the functional Ube2T-FANCL complex. This, in turn, blocks the transfer of ubiquitin from Ube2T to the FANCI-FANCD2 substrate. The absence of monoubiquitinated FANCD2 (FANCD2-Ub) prevents its stable localization to sites of DNA damage, leading to a failure in the recruitment of downstream repair factors and an accumulation of unresolved ICLs. This ultimately results in increased genomic instability and cell death, particularly in cancer cells reliant on the FA pathway.
Figure 1: Mechanism of Ube2T/FANCL-IN-1 Action. This diagram illustrates the normal activation of the Fanconi Anemia pathway and how Ube2T/FANCL-IN-1 disrupts this process.
Experimental Protocol: Immunofluorescence Staining
This protocol is designed for cultured mammalian cells grown on coverslips. Optimization may be required for different cell lines or experimental conditions.
Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Recommended Concentration/Use |
| Ube2T/FANCL-IN-1 | Selleck Chemicals | S9737 | 1-10 µM |
| Mitomycin C (MMC) | Sigma-Aldrich | M4287 | 100-500 ng/mL |
| Cell culture medium (e.g., DMEM) | Gibco | 11965092 | As required |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | 10% (v/v) |
| Penicillin-Streptomycin | Gibco | 15140122 | 1% (v/v) |
| Glass coverslips | Fisher Scientific | 12-545-81 | For cell culture |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Washing steps |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | 4% (w/v) in PBS |
| Triton X-100 | Sigma-Aldrich | T8787 | 0.25% (v/v) in PBS |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 5% (w/v) in PBS |
| Primary Antibody: anti-FANCD2 | Santa Cruz Biotechnology | sc-20022 | 1:200 dilution |
| Primary Antibody: anti-γH2AX | Cell Signaling Technology | 9718 | 1:400 dilution |
| Primary Antibody: anti-RAD51 | Abcam | ab133534 | 1:1000 dilution |
| Secondary Antibody (Alexa Fluor 488) | Invitrogen | A-11008 | 1:1000 dilution |
| Secondary Antibody (Alexa Fluor 594) | Invitrogen | A-11012 | 1:1000 dilution |
| DAPI | Invitrogen | D1306 | 1 µg/mL |
| Mounting Medium | Vector Laboratories | H-1000 | As required |
Experimental Workflow
Figure 2: Immunofluorescence Staining Workflow. This flowchart outlines the key steps for assessing DNA repair foci formation after inhibitor treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Plate cells (e.g., HeLa, U2OS) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Inhibitor and DNA Damage Treatment:
-
Prepare a working solution of Ube2T/FANCL-IN-1 in cell culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Aspirate the old medium and add the medium containing Ube2T/FANCL-IN-1 or a DMSO vehicle control. Incubate for 2-4 hours.
-
Prepare a working solution of Mitomycin C (MMC) in cell culture medium.
-
Add the MMC solution directly to the wells to achieve the desired final concentration (e.g., 250 ng/mL) for inducing ICLs.
-
Incubate for an additional 16-24 hours.
-
-
Fixation and Permeabilization:
-
Gently wash the cells three times with 1x PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash three times with 1x PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear proteins.
-
-
Blocking and Antibody Incubation:
-
Wash three times with 1x PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary antibody (e.g., anti-FANCD2) in the blocking buffer at the recommended dilution.
-
Aspirate the blocking solution and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Staining:
-
Wash the cells three times with 1x PBS.
-
Dilute the fluorescently-conjugated secondary antibody and DAPI (for nuclear counterstaining) in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with 1x PBS, followed by a final rinse with deionized water.
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image the slides using a fluorescence or confocal microscope. Use consistent acquisition settings for all samples to allow for accurate comparison.
-
Expected Results and Interpretation
| Condition | γH2AX Foci | FANCD2 Foci | RAD51 Foci | Interpretation |
| Vehicle Control (DMSO) | Low/Basal | Low/Basal | Low/Basal | Healthy, undamaged cells. |
| MMC Only | High | High | High | Successful induction of DNA damage and activation of the FA and HR pathways. |
| Ube2T/FANCL-IN-1 + MMC | High | Low/Absent | Low/Absent | The inhibitor successfully blocks FANCD2 monoubiquitination and localization, leading to a failure in downstream HR repair. |
-
γH2AX: This marker indicates the presence of DNA double-strand breaks, which are intermediates in ICL repair. An increase in γH2AX foci is expected in both MMC-treated conditions, confirming the induction of DNA damage.
-
FANCD2: The key biomarker for FA pathway activity. In MMC-treated cells, the formation of distinct nuclear foci indicates successful I-D2 complex monoubiquitination and localization. In cells co-treated with Ube2T/FANCL-IN-1, a significant reduction or complete absence of FANCD2 foci is the expected outcome, demonstrating the inhibitor's efficacy.
-
RAD51: A critical component of the homologous recombination (HR) pathway, which is recruited downstream of FANCD2 to complete the repair of ICL-associated breaks. The absence of RAD51 foci in inhibitor-treated cells, despite the presence of DNA damage (indicated by γH2AX), confirms the disruption of the FA pathway's ability to activate downstream repair mechanisms.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Insufficient blocking or washing. | Increase blocking time to 1.5 hours. Add a gentle detergent like Tween-20 (0.05%) to wash buffers. |
| Secondary antibody is non-specific. | Run a secondary-only control to check for non-specific binding. | |
| No/weak signal | Primary antibody concentration is too low. | Perform a titration of the primary antibody to find the optimal concentration. |
| Inefficient permeabilization. | Increase Triton X-100 incubation time to 15 minutes. | |
| Inhibitor is not active. | Verify the inhibitor's storage conditions and prepare fresh dilutions. | |
| No FANCD2 foci in MMC control | MMC concentration is too low or treatment time is too short. | Increase MMC concentration or extend the treatment time. |
| Cell line is deficient in an upstream FA pathway component. | Use a cell line known to have a functional FA pathway (e.g., HeLa). |
References
-
Duxin, J. P., & Walter, J. C. (2015). The Fanconi anemia DNA repair pathway: a model for ICL repair. Nature Reviews Molecular Cell Biology. [Link]
-
Kottemann, M. C., & Smogorzewska, A. (2013). Fanconi anaemia and the repair of Watson and Crick DNA crosslinks. Nature. [Link]
-
Sareen, A., et al. (2012). FANCL ubiquitinates FANCD2 to recruit DNA repair proteins to DNA damage. Genes & Development. [Link]
-
Shkreta, A., et al. (2021). A First-in-Class Small Molecule that Acts as a Molecular Glue to Promote the Proteasomal Degradation of Ube2T. Cell Chemical Biology. [Link]
Determining IC50 values of Ube2T/fancl-IN-1 in breast cancer cells
Application Note: Precise Determination of IC50 Values for Ube2T/fancl-IN-1 in Breast Cancer Models
Abstract & Scientific Rationale
The ubiquitin-conjugating enzyme E2 T (Ube2T) is a critical component of the Fanconi Anemia (FA) DNA repair pathway and is frequently overexpressed in breast cancer subtypes, including Triple-Negative Breast Cancer (TNBC) and Luminal B. Ube2T interacts with the E3 ubiquitin ligase FANCL to monoubiquitinate FANCD2, a prerequisite for the repair of DNA interstrand crosslinks (ICLs).[1]
Ube2T/fancl-IN-1 (CAS: 1359415-02-3) is a small-molecule inhibitor designed to disrupt the Ube2T-FANCL protein-protein interaction (PPI) or catalytic turnover. Unlike kinase inhibitors that often operate in the nanomolar range, PPI inhibitors targeting the FA pathway may require higher concentrations (micromolar range) to achieve efficacy.
This guide provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of Ube2T/fancl-IN-1. It addresses specific challenges associated with this compound, including solubility limits, the necessity for extended incubation times (72h) to observe phenotype-driven cytotoxicity, and the requirement for high-sensitivity readouts.
Mechanistic Pathway & Inhibitor Action[1][2][3]
Understanding the target biology is essential for experimental design. Ube2T/fancl-IN-1 does not merely "kill" cells; it abrogates the DNA damage response (DDR), leading to the accumulation of genomic instability and subsequent apoptosis, particularly under replication stress.
Figure 1: Mechanism of Action.[2][3][4][5][6][7] Ube2T/fancl-IN-1 intercepts the FA pathway by blocking the UBE2T-FANCL axis, preventing FANCD2 ubiquitination and sensitizing cells to replication stress.[2]
Experimental Protocol
Critical Materials & Reagents
| Component | Specification | Purpose |
| Compound | Ube2T/fancl-IN-1 (Purity >98%) | Target Inhibitor |
| Solvent | DMSO (Cell Culture Grade) | Stock preparation |
| Cell Lines | MCF-7 (Luminal), MDA-MB-231 (TNBC) | Biological Models |
| Assay Reagent | CellTiter-Glo® (Promega) or CCK-8 | ATP/Metabolic Readout |
| Plate | 96-well White Opaque (for Luminescence) | Signal isolation |
Compound Preparation (Stock & Working Solutions)
Expert Insight: Ube2T/fancl-IN-1 is hydrophobic. Improper handling leads to "crashing out" in aqueous media, resulting in false negatives.
-
Master Stock (20 mM): Dissolve powder in 100% DMSO. Vortex for 1 minute. Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
Solubility Check: Before the assay, dilute 2 µL of stock into 198 µL of warm media (100 µM final). Check under a microscope for crystals. If crystals form, the IC50 curve will be invalid above this concentration.
Cell Seeding Optimization (Day 0)
Goal: Ensure cells are in the exponential growth phase for the entire 72h duration.
-
Dissociation: Accutase or Trypsin-EDTA to harvest cells.
-
Counting: Use Trypan Blue exclusion. Viability must be >95%.
-
Density Selection:
-
MCF-7: 3,000 - 4,000 cells/well (Slower growth).
-
MDA-MB-231: 2,000 - 3,000 cells/well (Faster growth).
-
-
Plating: Dispense 100 µL/well into a 96-well plate.
-
Edge Effect Mitigation: Fill outer perimeter wells with 200 µL PBS (do not use for data). This prevents evaporation artifacts.
-
Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.
Treatment Workflow (Day 1)
Expert Insight: Literature suggests Ube2T inhibitors may have IC50 values in the 10–100 µM range. A standard nanomolar dilution series will fail. We will use a high-range dilution .
-
Dilution Plate Preparation (V-Bottom Plate):
-
Prepare a 200 µM starting concentration in media (containing 1% DMSO).
-
Perform a 1:2 serial dilution (9 points + 1 DMSO control).
-
Concentrations: 200, 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78 µM, and 0 µM (Vehicle).
-
-
Addition:
-
Aspirate old media from the cell plate (carefully).
-
Add 100 µL of the drug-containing media to triplicate wells.
-
Final DMSO concentration: Must be constant (e.g., 0.5%) across all wells, including the blank.
-
Readout (Day 4 - 72h Post-Treatment)
-
Visual Inspection: Check for precipitation at high doses (200/100 µM). Note this in data.
-
Reagent Addition:
-
For CellTiter-Glo (CTG): Add 100 µL reagent directly to wells. Shake orbitally for 2 mins. Incubate 10 mins (dark). Read Luminescence.
-
For CCK-8: Add 10 µL reagent. Incubate 1-4 hours. Read Absorbance at 450 nm.
-
Recommendation: Use CTG for higher sensitivity with cytostatic drugs.
-
Workflow Visualization
Figure 2: Experimental Workflow. Critical timing ensures cells are in log phase during drug exposure.
Data Analysis & Interpretation
Normalization
Convert raw RLU (Luminescence) or OD (Optical Density) to % Viability:
Curve Fitting
Use GraphPad Prism or equivalent software.[8] Fit data to a 4-Parameter Logistic (4PL) Model :
-
X: Log of concentration.
-
Y: Normalized viability.
-
Top: Constrain to 100% (unless precipitation occurs).
-
Bottom: Constrain to 0% (if full kill is expected) or let float if cytostatic.
Acceptance Criteria (Self-Validation)
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
(p = positive control/vehicle, n = negative control/dead cells). -
R-Squared: > 0.95 for the curve fit.
-
DMSO Tolerance: Vehicle control wells must not show >10% toxicity compared to Media-only control.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Flat Curve (No Killing) | Drug degradation or range too low. | Fresh stock; Increase top conc. to 500 µM (check solubility). |
| Steep Hill Slope (>3) | Precipitation or non-specific toxicity. | Check wells microscopically for crystals. |
| High Variability (SEM) | Pipetting error or Edge Effect. | Use reverse pipetting; Ensure PBS in edge wells. |
| Right-Shifted IC50 | High cell density. | Reduce seeding density (drug-per-cell ratio matters). |
References
-
Zhou, Q., et al. (2018). UBE2T promotes breast cancer tumor growth by suppressing DNA replication stress.[3][7][9] Theranostics. [Link]
-
Hao, J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway.[1] ACS Chemical Biology, 14(12), 2717–2728. [Link]
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UBE2T promotes breast cancer tumor growth by suppressing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBE2T promotes proliferation, invasion and glycolysis of breast cancer cells by regualting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. UBE2T promotes breast cancer tumor growth by suppressing DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Improving solubility of Ube2T/fancl-IN-1 in aqueous cell culture media
A Guide to Improving Solubility in Aqueous Cell Culture Media
Welcome to the technical support center for Ube2T/FANCL-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for working with this potent inhibitor of the Fanconi Anemia pathway. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common solubility challenges and ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of Ube2T/FANCL-IN-1
This guide provides a logical, step-by-step approach to effectively solubilize Ube2T/FANCL-IN-1 for consistent and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that you may encounter when working with Ube2T/FANCL-IN-1.
Q1: My Ube2T/FANCL-IN-1 powder won't dissolve directly in my cell culture medium. What should I do?
This is expected behavior. Due to its hydrophobic nature, Ube2T/FANCL-IN-1 requires an organic solvent to create a concentrated stock solution. Direct addition of the powder to aqueous media will result in poor dissolution and likely precipitation.
Solution: Always start by preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Vendor datasheets consistently recommend DMSO as the primary solvent.[4][5]
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
-
Determine the required stock concentration. A common starting point is 10 mM.
-
Calculate the required mass of Ube2T/FANCL-IN-1. (Molecular Weight: 357.506 g/mol )
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial of Ube2T/FANCL-IN-1 powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if needed.
-
Store the stock solution correctly. Vendor recommendations suggest storing the DMSO stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.
Q2: I've made a DMSO stock, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
This is a classic problem known as "crashing out." When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment, the compound can no longer stay in solution and precipitates.
The Underlying Principle: The key is to control the dilution process and, if necessary, modify the final aqueous environment to be more hospitable to the hydrophobic compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solution 1: Controlled Serial Dilution
Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a stepwise dilution.
Protocol 2: Serial Dilution in Cell Culture Media
-
Prepare your DMSO stock solution (e.g., 10 mM).
-
Create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in your complete cell culture medium to make a 1 mM solution. Pipette the DMSO stock into the medium while gently vortexing or swirling to ensure rapid dispersal.
-
Use this intermediate dilution to prepare your final working concentrations. This gradual reduction in DMSO concentration can help keep the compound in solution.
Solution 2: Incorporating Co-solvents
For higher working concentrations of Ube2T/FANCL-IN-1, where precipitation is persistent, the use of co-solvents may be necessary. An in vivo formulation provided by a vendor uses a combination of PEG300 and Tween-80.[3] While this exact formulation is for animal studies, the components can be adapted for in vitro use at non-toxic concentrations.
-
Polyethylene Glycol (PEG) 300: A water-miscible polymer that can increase the solubility of nonpolar compounds.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic molecules.
Important Consideration: Co-solvents and surfactants can have their own biological effects and cytotoxicity. It is crucial to determine the maximum tolerated concentration of any co-solvent in your specific cell line and assay.
Protocol 3: Preparing a Working Solution with Co-solvents (Example)
This protocol is a starting point and should be optimized for your specific experimental needs.
-
Prepare a 10x final concentration stock of Ube2T/FANCL-IN-1 in 100% DMSO.
-
In a sterile tube, prepare your co-solvent mixture. For example, a mixture of PEG300 and Tween-80 in your cell culture medium. The final concentration of these in your well should be kept as low as possible (e.g., <0.1% for Tween-80 and <0.5% for PEG300).
-
Add the 10x DMSO stock of Ube2T/FANCL-IN-1 to the co-solvent/media mixture.
-
Vortex immediately and thoroughly.
-
Add this final 10x solution to your cells in the appropriate volume (1/10th of the final well volume).
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO and any co-solvents used to dissolve the inhibitor, but without the inhibitor itself. This will allow you to distinguish the effects of the inhibitor from any effects of the solvent system.
Q3: What is the maximum concentration of Ube2T/FANCL-IN-1 I can expect to achieve in my cell culture media?
The maximum achievable concentration without precipitation will depend on several factors, including the final concentration of DMSO, the presence of co-solvents, and the composition of your cell culture medium (especially the serum concentration, as proteins in serum can help stabilize some compounds).
Based on published literature, Ube2T/FANCL-IN-1 has been used in cellular assays at concentrations up to 500 μM.[1][3] Achieving such high concentrations likely requires a carefully optimized solubilization protocol, potentially involving co-solvents. For initial experiments, it is advisable to work with lower concentrations and perform a solubility test before treating your cells.
Solubility and Co-solvent Data Summary
| Component | Role | Recommended Starting Stock Concentration | Typical Final In-Well Concentration | Notes |
| Ube2T/FANCL-IN-1 | Inhibitor | 10-50 mM in DMSO | 1-500 µM | Hydrophobic, requires organic solvent for stock. |
| DMSO | Primary Solvent | - | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
| PEG300 | Co-solvent | - | < 0.5% (v/v) | Helps to increase solubility. |
| Tween-80 | Surfactant | - | < 0.1% (v/v) | Forms micelles to aid solubilization. |
Note: The final in-well concentrations for co-solvents are conservative starting points. The tolerance of your specific cell line should be determined empirically.
Q4: How can I be sure my compound is truly in solution and not forming micro-precipitates?
Visual inspection is the first step. Look for any cloudiness, turbidity, or visible particles in your prepared solutions and in the wells of your cell culture plates after addition. However, micro-precipitates may not be visible to the naked eye.
Confirmation of Solubility:
-
Prepare your final working solution of Ube2T/FANCL-IN-1 in cell culture medium.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of the compound in the supernatant using an appropriate analytical method, such as HPLC-UV or LC-MS.
-
Compare this concentration to the intended nominal concentration. A significant drop in concentration indicates precipitation.
The Ube2T/FANCL Signaling Pathway
Understanding the biological context is key to designing meaningful experiments. Ube2T/FANCL-IN-1 targets the interaction between the E2 ubiquitin-conjugating enzyme UBE2T and the E3 ubiquitin ligase FANCL. This interaction is a critical step in the Fanconi Anemia (FA) DNA repair pathway, responsible for monoubiquitination of the FANCD2-FANCI complex.
Caption: The Fanconi Anemia pathway and the site of action for Ube2T/FANCL-IN-1.
By inhibiting this interaction, Ube2T/FANCL-IN-1 prevents the proper cellular response to DNA cross-linking agents, thereby sensitizing cells to such treatments.
Final Recommendations
-
Always start with a high-quality, anhydrous DMSO stock solution.
-
Perform serial dilutions to minimize the shock of transferring the hydrophobic compound into an aqueous environment.
-
For high concentrations, consider the use of biocompatible co-solvents like PEG300 and surfactants like Tween-80, but always validate their non-toxic concentrations for your specific cell line.
-
Include a vehicle control in all experiments.
-
Visually inspect for precipitation and, for critical experiments, consider analytically confirming the concentration of your working solutions.
By following these guidelines, you can confidently prepare and use Ube2T/FANCL-IN-1 in your cell culture experiments, leading to more accurate and reproducible data.
References
-
Labclinics. UBE2T/FANCL-IN-1. [Link]
-
MedchemExpress.jp. UBE2T/FANCL-IN-1 | Fanconi Anemi Pathway 阻害剤. [Link]
-
Cornwell MJ, et al. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chem Biol. 2019;14(10):2148-2154. [Link]
-
Abnousi, A., et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. 2018;5(4):61-66. [Link]
-
Lok, T., et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. J. Vis. Exp. (127), e56143, doi:10.3791/56143 (2017). [Link]
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. [Link]
-
Chemsrc. UBE2T/FANCL-IN-1 | CAS#:1359415-02-3. [Link]
-
TargetMol. UBE2T/FANCL-IN-1 (Chinese). [Link]
Sources
Troubleshooting inconsistent IC50 results with Ube2T/fancl-IN-1
A Guide to Troubleshooting Inconsistent IC50 Results
Welcome to the technical support center for Ube2T/fancl-IN-1. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this inhibitor in their experiments. As a Senior Application Scientist, I have compiled this resource to help you navigate the common challenges associated with determining the IC50 of Ube2T/fancl-IN-1 and to ensure the reliability and reproducibility of your results.
Understanding the Ube2T-FANCL Interaction and its Inhibition
The Fanconi Anemia (FA) pathway is a critical DNA repair pathway, and at its core lies the monoubiquitination of the FANCI-FANCD2 (ID) complex. This process is catalyzed by the E3 ubiquitin ligase FANCL in conjunction with the E2 ubiquitin-conjugating enzyme Ube2T.[1] This specific E2-E3 pairing is essential for the downstream repair of DNA interstrand crosslinks.[1] Ube2T/fancl-IN-1 is a small molecule inhibitor designed to disrupt this interaction, thereby impeding the FA pathway and sensitizing cancer cells to DNA damaging agents like cisplatin and carboplatin.[2][3]
Inconsistent IC50 values for Ube2T/fancl-IN-1 can arise from a multitude of factors, spanning from the inhibitor's integrity to the nuances of your experimental setup. This guide will systematically address these potential issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Diagram of the Ube2T-FANCL Signaling Pathway
Caption: The Ube2T-FANCL ubiquitination cascade and the point of inhibition by Ube2T/fancl-IN-1.
FAQs and Troubleshooting Guides
Part 1: Compound Integrity and Preparation
Q1: My IC50 values are consistently higher than expected, or I'm seeing a complete loss of activity. Could the inhibitor itself be the problem?
A1: Absolutely. The stability and handling of Ube2T/fancl-IN-1 are critical for its efficacy. Here are the key factors to investigate:
-
Compound Stability and Storage: Ube2T/fancl-IN-1, like many small molecules, is susceptible to degradation.
-
Stock Solutions: Vendor information suggests that DMSO stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2] Frequent freeze-thaw cycles should be avoided; it is best practice to aliquot your stock solution upon receipt.
-
Shipping and Handling: While many small molecules are shipped at ambient temperature for short durations, they should be stored under the recommended conditions immediately upon arrival to ensure long-term stability.
-
-
Solubility Issues: Poor solubility can lead to an overestimation of the IC50 value, as the actual concentration of the inhibitor in your assay will be lower than intended.
-
DMSO Stock Preparation: Ensure the inhibitor is fully dissolved in high-quality, anhydrous DMSO. If you observe any precipitate in your stock solution, gently warm it and vortex until it is completely clear.
-
Precipitation in Aqueous Solutions: When diluting your DMSO stock into aqueous assay buffers or cell culture media, precipitation can occur. To mitigate this, it is recommended to perform serial dilutions in DMSO first, and then add the final diluted inhibitor to the aqueous solution. The final DMSO concentration in your assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.[4] Always include a vehicle control (DMSO alone) in your experiments.[4]
-
-
Lot-to-Lot Variability: Although not specifically documented for Ube2T/fancl-IN-1, lot-to-lot variability in the purity and activity of small molecules is a known issue.[5] If you are still experiencing issues after troubleshooting other factors, it may be beneficial to test a new lot of the inhibitor.
Troubleshooting Workflow for Compound Integrity
Caption: A stepwise approach to troubleshooting issues related to the integrity of Ube2T/fancl-IN-1.
Part 2: Biochemical Assay (In Vitro Ubiquitination) Troubleshooting
Q2: I'm performing an in vitro ubiquitination assay (e.g., HTRF, Western blot-based) and my IC50 values are fluctuating. What could be going wrong?
A2: In vitro assays are sensitive to a variety of factors. Here's a breakdown of potential issues and how to address them:
-
Reagent Quality and Concentration: The purity and activity of your recombinant proteins are paramount.
-
Enzyme Activity: Ensure that your E1, Ube2T, and FANCL proteins are active. It is advisable to perform a positive control experiment without the inhibitor to confirm robust ubiquitination.
-
Protein Aggregation: Recombinant proteins can aggregate upon storage or freeze-thaw cycles. Centrifuge your protein stocks before use to remove any aggregates.
-
Substrate Quality: The FANCI-FANCD2 complex should be properly folded and purified.
-
-
Assay Conditions: Minor variations in your assay setup can lead to significant differences in results.
-
ATP Concentration: Ubiquitination is an ATP-dependent process.[6] Ensure that your ATP stock is fresh and used at the optimal concentration.
-
Reaction Time and Temperature: Optimize the incubation time and temperature to ensure the reaction is in the linear range. If the reaction proceeds to completion too quickly, it can be difficult to accurately determine the IC50.
-
Buffer Components: The pH, salt concentration, and presence of reducing agents (like DTT) in your reaction buffer can all impact enzyme activity.[6]
-
-
HTRF-Specific Issues:
-
Reagent Concentrations: Titrate your antibody and substrate concentrations to find the optimal assay window.
-
Plate Type: Use white-walled plates for HTRF assays to maximize signal.[7]
-
Incubation Times: Adhere to the recommended incubation times for your HTRF reagents.
-
Table 1: Key Parameters for In Vitro Ubiquitination Assay Optimization
| Parameter | Recommendation | Rationale |
| E1, Ube2T, FANCL Concentration | Titrate to determine optimal concentrations for a robust signal without being in excess. | Ensures the assay is sensitive to inhibition. |
| FANCI-FANCD2 Concentration | Use a concentration that is at or below the Km for the enzyme to ensure competitive inhibition can be accurately measured. | Improves the sensitivity of the assay to competitive inhibitors. |
| ATP Concentration | Typically 1-2 mM. | Provides sufficient energy for the ubiquitination cascade. |
| Incubation Time | Determine the linear range of the reaction by performing a time-course experiment. | Ensures that the IC50 is not underestimated due to substrate depletion. |
| Temperature | Typically 30-37°C. | Optimal temperature for enzyme activity. |
Protocol: In Vitro FANCD2 Monoubiquitination Assay (Western Blot-based) [6][8]
-
Reaction Setup: In a final volume of 20 µL, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 2.5 mM MgCl2, 150 mM NaCl, 0.01% Triton X-100):
-
Recombinant E1 activating enzyme (e.g., 50 nM)
-
Recombinant Ube2T (e.g., 100 nM)
-
Recombinant FANCL (e.g., 100 nM)
-
Recombinant FANCI-FANCD2 complex (e.g., 100 nM)
-
HA-tagged Ubiquitin (e.g., 10 µM)
-
ATP (2 mM)
-
Varying concentrations of Ube2T/fancl-IN-1 (and a DMSO vehicle control)
-
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-FANCD2 antibody to detect both the unmodified and monoubiquitinated forms of FANCD2. The monoubiquitinated form will appear as a slower-migrating band.
Part 3: Cell-Based Assay Troubleshooting
Q3: My IC50 values from cell-based assays (e.g., FANCD2 foci formation, cell viability) are inconsistent between experiments. What cellular factors should I consider?
A3: Cell-based assays introduce a higher level of complexity. Here are the most common sources of variability:
-
Cell Line Health and Passage Number:
-
Cell Health: Only use healthy, actively dividing cells for your experiments.
-
Passage Number: High passage numbers can lead to changes in morphology, growth rate, and response to stimuli, including DNA damaging agents.[9] It is crucial to use cells within a consistent and low passage number range for all experiments.
-
-
Induction of FANCD2 Monoubiquitination:
-
DNA Damaging Agents: The concentration and duration of treatment with agents like hydroxyurea (HU) or cisplatin are critical for inducing a robust and reproducible FANCD2 monoubiquitination signal.[2][10]
-
Timing: The timing of inhibitor addition relative to the DNA damaging agent can significantly impact the results. Pre-incubation with Ube2T/fancl-IN-1 before adding the DNA damaging agent is a common practice.[10]
-
-
FANCD2 Foci Formation (Immunofluorescence):
-
Antibody Quality: Use a well-validated anti-FANCD2 antibody that specifically recognizes the protein in your cell line.
-
Fixation and Permeabilization: The choice of fixation and permeabilization reagents and their incubation times can affect antigen accessibility and the preservation of nuclear structures.
-
Image Acquisition and Analysis: Use consistent settings for image acquisition (e.g., exposure time) and a standardized, unbiased method for quantifying foci. A common threshold is to count cells with >5 foci as positive.[11]
-
-
Cell Line-Specific Differences: Different cell lines can have varying levels of FA pathway proteins and different sensitivities to DNA damaging agents.[12][13] It is important to characterize the FA pathway in your chosen cell line.
Protocol: Induction and Detection of FANCD2 Foci [14][15]
-
Cell Seeding: Seed your cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of Ube2T/fancl-IN-1 (and a DMSO vehicle control) for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 2 mM HU for 24 hours or 1 µM cisplatin for 24 hours) to the media.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary anti-FANCD2 antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the percentage of cells with FANCD2 foci.
References
-
Hodson, C., et al. (2014). Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Structure, 22(3), 347-355. [Link]
-
Chen, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Hira, A., et al. (2015). Deficiency of UBE2T, the E2 ubiquitin ligase necessary for FANCD2 and FANCI ubiquitination, causes FA-T subtype of Fanconi anemia. Blood, 126(15), 1825-1828. [Link]
-
Li, Y., et al. (2021). UBE2T regulates FANCI monoubiquitination to promote NSCLC progression by activating EMT. Oncology Reports, 45(5), 1-1. [Link]
-
Clarke, A. A., et al. (2004). Fanconi's anemia cell lines show distinct mechanisms of cell death in response to mitomycin C or agonistic anti-Fas antibodies. Haematologica, 89(1), 11–20. [Link]
-
Sato, K., et al. (2012). In vitro monoubiquitylation of FANCD2. Journal of Visualized Experiments, (65), e4052. [Link]
-
Longerich, S., et al. (2014). The Genetic and Biochemical Basis of FANCD2 Monoubiquitination. Molecular Cell, 54(5), 857-869. [Link]
-
Clarke, A. A., et al. (2004). Fanconi's anemia cell lines show distinct mechanisms of cell death in response to mitomycin C or agonistic anti-Fas antibodies. Haematologica, 89(1), 11-20. [Link]
-
Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2148–2154. [Link]
-
Taniguchi, T., et al. (2013). Assessment of FANCD2 nuclear foci formation in paraffin-embedded tumors: a potential patient-enrichment strategy for treatment with DNA interstrand crosslinking agents. Human Pathology, 44(10), 2195-2202. [Link]
-
Taniguchi, T., et al. (2014). Assessment of FANCD2 nuclear foci formation in paraffin embedded tumors; a potential patient enrichment strategy for treatment with DNA interstrand crosslinking agents. Human Pathology, 45(3), 632-638. [Link]
-
Tan, W., et al. (2020). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. eLife, 9, e53145. [Link]
-
Kennedy, R. D., et al. (2007). Fanconi anemia pathway–deficient tumor cells are hypersensitive to inhibition of ataxia telangiectasia mutated. The Journal of Clinical Investigation, 117(11), 3300-3308. [Link]
-
Zhong, B., et al. (2011). Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. Journal of Immunological Methods, 373(1-2), 137-146. [Link]
-
Reddit. (2019). HTRF Assays... Retrieved from [Link]
-
Radiologic Differences between Bone Marrow Stromal and Hematopoietic Progenitor Cell Lines from Fanconi Anemia (Fancd2–/–) Mice. (2014). BioOne Complete. [Link]
-
Mailand, N., et al. (2013). FANC Pathway Promotes UV-Induced Stalled Replication Forks Recovery by Acting Both Upstream and Downstream Polη and Rev1. PLoS Genetics, 9(11), e1003963. [Link]
-
Wilson, J. B., et al. (2010). Hypoxic Stress Facilitates Acute Activation and Chronic Downregulation of Fanconi Anemia Proteins. Molecular and Cellular Biology, 30(15), 3823-3835. [Link]
-
Chen, Y., et al. (2023). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Tan, W., et al. (2020). Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays. eLife, 9, e53145. [Link]
-
Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS chemical biology, 14(10), 2148–2154. [Link]
-
Sato, K., et al. (2012). Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA. Nucleic acids research, 40(17), 8449–8461. [Link]
-
Chen, Y., et al. (2021). DNA repair protein FANCD2 has both ubiquitination-dependent and ubiquitination-independent functions during germ cell development. The Journal of biological chemistry, 296, 100490. [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
van der Meer, L. T., et al. (2021). The Fanconi anemia core complex promotes CtIP-dependent end resection to drive homologous recombination at DNA double-strand breaks. Nature Communications, 12(1), 4127. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Lamtha, T. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. ResearchGate. [Link]
-
Chaugule, V. K., et al. (2020). Allosteric mechanism for site-specific ubiquitination of FANCD2. Nature chemical biology, 16(12), 1367–1375. [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. Clinical chemistry and laboratory medicine, 55(8), 1155–1162. [Link]
-
Cornwell, M. J., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS chemical biology, 14(10), 2148–2154. [Link]
-
Morreale, F. E., et al. (2017). Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening. Journal of medicinal chemistry, 60(10), 4279–4285. [Link]
-
Bishop, J. D., et al. (2024). Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis. Analytical chemistry, 96(16), 6299–6307. [Link]
-
Piperine Targets the FANCL/UBE2T Complex to Inhibit the FA Pathway and Sensitize Bladder Cancer to Cisplatin. (2025). PubMed. [Link]
-
Asghar, J. (2016). My agonist stock is 10mM made in DMSO. How to go about with the vehicle control for a serial dilution starting from 10uM?. ResearchGate. [Link]
-
What percent of dmso shall I use for my control in cell culture?. (2016). ResearchGate. [Link]
Sources
- 1. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fanconi's anemia cell lines show distinct mechanisms of cell death in response to mitomycin C or agonistic anti-Fas antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fanconi anemia pathway–deficient tumor cells are hypersensitive to inhibition of ataxia telangiectasia mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of FANCD2 nuclear foci formation in paraffin-embedded tumors: a potential patient-enrichment strategy for treatment with DNA interstrand crosslinking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of FANCD2 nuclear foci formation in paraffin embedded tumors; a potential patient enrichment strategy for treatment with DNA interstrand crosslinking agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Ube2T/fancl-IN-1 in high-concentration buffers
A Guide to Preventing Precipitation in High-Concentration Buffers
Welcome to the Technical Support Center for Ube2T/FANCL-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Ube2T/FANCL-IN-1 in experimental buffers. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical steps to ensure the successful use of this potent inhibitor in your research.
Understanding the Challenge: The Physicochemical Profile of Ube2T/FANCL-IN-1
Ube2T/FANCL-IN-1 is a potent small molecule inhibitor of the UBE2T/FANCL-mediated monoubiquitylation of FANCD2, a critical step in the Fanconi Anemia (FA) DNA repair pathway.[1][2][3][4][5][6] Its chemical structure, belonging to the triazolopyridine class, contributes to its hydrophobic nature, making it sparingly soluble in aqueous solutions.[7][8][9] This characteristic presents a significant challenge when preparing high-concentration working solutions in typical physiological buffers, often leading to precipitation and inaccurate experimental results.
Table 1: Ube2T/FANCL-IN-1 Properties
| Property | Value/Information | Source |
| CAS Number | 1359415-02-3 | [5][6][10] |
| Molecular Formula | C19H31N7 | [4] |
| Molecular Weight | 357.51 g/mol | [4] |
| Chemical Class | Triazolopyridine | [7][8][9] |
| Known Solvents | DMSO | [1][3] |
Mechanism of Action: The "Why" Behind the Protocol
Ube2T/FANCL-IN-1 targets the interaction between the E2 ubiquitin-conjugating enzyme UBE2T and the E3 ubiquitin ligase FANCL. This interaction is essential for the monoubiquitylation of the FANCD2-FANCI complex, a key event in the recruitment of DNA repair machinery to sites of interstrand crosslinks.[11][12] By inhibiting this process, Ube2T/FANCL-IN-1 sensitizes cancer cells to DNA cross-linking agents like carboplatin.[1][2][3][4][5][6] Understanding this mechanism is crucial because the integrity of your experimental buffer system is paramount to accurately assessing the inhibitor's effect on this protein-protein interaction and downstream signaling. Precipitation of the inhibitor will lead to a lower effective concentration and unreliable data.
Below is a simplified representation of the Fanconi Anemia pathway and the point of inhibition by Ube2T/FANCL-IN-1.
Caption: Ube2T/FANCL-IN-1 inhibits the FA pathway.
Troubleshooting Precipitation: A Step-by-Step Guide
Encountering precipitation can be frustrating. This section provides a logical workflow to diagnose and resolve solubility issues with Ube2T/FANCL-IN-1.
Caption: Decision workflow for troubleshooting Ube2T/FANCL-IN-1 precipitation.
Frequently Asked Questions (FAQs)
Q1: My Ube2T/FANCL-IN-1 precipitated immediately upon dilution into my aqueous buffer. What is the most likely cause?
A1: This is a classic sign of a hydrophobic compound crashing out of solution when the concentration of the organic co-solvent (likely DMSO) is drastically reduced. The aqueous buffer cannot maintain the solubility of the inhibitor at the desired concentration.
Q2: What is the recommended starting concentration of DMSO in my final working solution?
A2: It is advisable to start with the lowest possible concentration of DMSO that maintains solubility, typically between 0.1% and 1%. However, for a compound like Ube2T/FANCL-IN-1 with poor aqueous solubility, you may need to work at the higher end of this range or even slightly above, provided your assay is not adversely affected. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: In theory, yes. The solubility of compounds with ionizable groups can be pH-dependent. As a triazolopyridine derivative, Ube2T/FANCL-IN-1 likely has basic nitrogen atoms that can be protonated. Lowering the pH of your buffer might increase its solubility. However, without a known pKa value, this approach is empirical. More importantly, you must verify that any change in pH does not affect the activity of your target proteins (UBE2T and FANCL) or the overall integrity of your assay. Most in vitro ubiquitination assays are performed at a pH between 7.4 and 8.0.[7][13][14][15]
Q4: Are there any other additives I can use to improve solubility?
A4: Yes, several solubility enhancers, or excipients, can be considered:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at very low concentrations (e.g., 0.005-0.01%) can help to keep hydrophobic compounds in solution. Note that some suppliers recommend Tween-80 in their in vivo formulations.[1][3] Be cautious, as surfactants can interfere with some assay formats and may denature proteins at higher concentrations.
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or PEG300 can be used, though their compatibility with your specific assay must be validated.[1][3]
Q5: How does the salt concentration in my buffer affect the solubility of Ube2T/FANCL-IN-1?
A5: The effect of salt concentration on the solubility of hydrophobic compounds can be complex. High salt concentrations can lead to a "salting-out" effect, where the solubility of the compound is decreased due to competition for water molecules.[1][2][13][14][15] Conversely, in some cases, a "salting-in" phenomenon can occur. Typical ubiquitination assay buffers contain physiological salt concentrations (e.g., 50-150 mM NaCl).[7][9][14] If you are working with very high salt buffers, this could be a contributing factor to precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Solvent Selection: Use 100% anhydrous dimethyl sulfoxide (DMSO) to prepare your stock solution.
-
Weighing: Accurately weigh out the desired amount of Ube2T/FANCL-IN-1 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, you can gently warm the tube to 37°C for a few minutes and/or use a bath sonicator. Ensure the solution is completely clear before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol uses a stepwise dilution approach to minimize the risk of precipitation.
-
Buffer Preparation: Prepare your final assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP). Ensure all components are fully dissolved and the pH is correctly adjusted.
-
Intermediate Dilution (Optional but Recommended): If you are making a large dilution from your stock, consider an intermediate dilution step in your assay buffer containing a higher percentage of DMSO.
-
Final Dilution - "Adding Inhibitor to Buffer": a. Aliquot the required volume of your assay buffer into a fresh tube. b. While vortexing the buffer, add the small volume of your Ube2T/FANCL-IN-1 stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations of the inhibitor that can lead to precipitation.
-
Final Dilution - "Adding Buffer to Inhibitor": a. Add the required volume of your Ube2T/FANCL-IN-1 stock solution to an empty tube. b. Gradually add the assay buffer to the tube in small increments while continuously vortexing.
-
Final Inspection: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not perfectly clear, refer to the troubleshooting guide.
References
-
Detection of Protein Ubiquitination - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
-
In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC - NIH. (2022, November 5). Retrieved February 10, 2026, from [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023). Retrieved February 10, 2026, from [Link]
-
UBE2T/FANCL-IN-1 - Labclinics Shop. (n.d.). Retrieved February 10, 2026, from [Link]
-
In vitro Protein Ubiquitination Assays - Bio-protocol. (n.d.). Retrieved February 10, 2026, from [Link]
-
Modeling the Influence of Salt on the Hydrophobic Effect and Protein Fold Stability. (2025, August 9). Retrieved February 10, 2026, from [Link]
-
Effects of Solutes on the Strength of Hydrophobic Interaction and Its Temperature Dependence | Request PDF. (2025, August 6). Retrieved February 10, 2026, from [Link]
-
UBE2T/FANCL-IN-1 - Labclinics Shop. (n.d.). Retrieved February 10, 2026, from [Link]
-
UBE2T/FANCL-IN-1 | Fanconi Anemi通路抑制剂| MCE. (n.d.). Retrieved February 10, 2026, from [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
pKa Prediction | Rowan. (n.d.). Retrieved February 10, 2026, from [Link]
-
Triazolopyridine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
How to Predict the pKa of Any Compound in Any Solvent - PMC - PubMed Central. (n.d.). Retrieved February 10, 2026, from [Link]
-
A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: DISCOVERY OF ATP-INDEPENDENT INHIBITORS OF FIBROBLAST GROWTH FACTOR RECEPTOR - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved February 10, 2026, from [Link]
-
pKalculator: A pKa predictor for C-H bonds - ChemRxiv. (n.d.). Retrieved February 10, 2026, from [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025, July 31). Retrieved February 10, 2026, from [Link]
-
(PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021, April 22). Retrieved February 10, 2026, from [Link]
-
Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed. (2021, May 7). Retrieved February 10, 2026, from [Link]
-
Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - MDPI. (2023, July 21). Retrieved February 10, 2026, from [Link]
-
Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - NIH. (2024, August 31). Retrieved February 10, 2026, from [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (n.d.). Retrieved February 10, 2026, from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UBE2T/FANCL-IN-1 | CAS#:1359415-02-3 | Chemsrc [chemsrc.com]
- 4. targetmol.cn [targetmol.cn]
- 5. UBE2T/FANCL-IN-1 | Fanconi Anemi通路抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 10. shop.labclinics.com [shop.labclinics.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salt Effects on Hydrophobic Solvation: Is the Observed Salt Specificity the Result of Excluded Volume Effects or Water Mediated Ion-Hydrophobe Association? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ube2T/FANCL-IN-1 Target Engagement: A Comparative Technical Guide
Product Focus: Ube2T/FANCL-IN-1 (also known as CU2/UC2) Methodology: Thermal Shift Assay (TSA/DSF) vs. Functional & Biophysical Alternatives
Part 1: Introduction & Mechanistic Context[1]
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism responsible for resolving DNA interstrand crosslinks (ICLs).[1][2] Central to this pathway is the monoubiquitination of the FANCD2-FANCI complex, a reaction catalyzed by the E2 conjugating enzyme Ube2T and the E3 ubiquitin ligase FANCL .[3][1][2][4]
Ube2T/FANCL-IN-1 (often referred to in literature as CU2 ) is a small-molecule inhibitor designed to disrupt this specific E2-E3 interaction. Unlike ATP-competitive kinase inhibitors, validating Target Engagement (TE) for Protein-Protein Interaction (PPI) inhibitors requires rigorous biophysical proof that the compound directly binds the target rather than acting via non-specific aggregation or assay interference.
This guide details the validation of Ube2T/FANCL-IN-1 using Thermal Shift Assays (TSA) , also known as Differential Scanning Fluorimetry (DSF), and compares this approach to Surface Plasmon Resonance (SPR) and functional ubiquitination assays.
Mechanistic Pathway & Inhibitor Action
The following diagram illustrates the FA core complex ubiquitination cascade and the specific blockade point of Ube2T/FANCL-IN-1.
Figure 1: Mechanism of Action. Ube2T/FANCL-IN-1 disrupts the critical E2-E3 interface required for FANCD2 monoubiquitination.
Part 2: Experimental Protocol (TSA/DSF)
The Thermal Shift Assay is the primary "Go/No-Go" gate for validating direct binding. It relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (
Critical Consideration for E2 Enzymes: Ube2T contains a catalytic cysteine (C86) and is sensitive to oxidation. Standard TSA protocols must be modified to include reducing agents, but high DTT concentrations can quench SYPRO Orange fluorescence. TCEP is the preferred reducing agent for this assay.
Materials
-
Protein: Recombinant Human Ube2T (residues 1–197) or FANCL (RING domain), >90% purity.
-
Dye: SYPRO Orange (5000x stock in DMSO).[6]
-
Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP (Avoid DTT if possible).
-
Instrument: qPCR machine (e.g., QuantStudio, Bio-Rad CFX) with ROX/SYBR filters.
Step-by-Step Workflow
-
Protein Preparation:
-
Dilute Ube2T to 5 µM in the assay buffer.
-
Note: E2 enzymes are prone to aggregation. Centrifuge stock protein at 14,000 x g for 10 min at 4°C prior to dilution to remove aggregates that cause high background fluorescence.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of Ube2T/FANCL-IN-1 in DMSO.
-
Create a dilution series (e.g., 100 µM, 50 µM, 25 µM) to demonstrate dose-dependency.
-
Control: DMSO only (Final concentration must match compound wells, typically 1-2%).
-
-
Dye Mix:
-
Dilute SYPRO Orange to 5x final concentration in the assay buffer immediately before use.
-
-
Plate Setup (20 µL Reaction):
-
18 µL Protein + Dye Mix.
-
2 µL Compound (or DMSO control).
-
Blank: Buffer + Dye (no protein) to check for dye-compound interference.
-
-
Thermal Cycling:
-
Ramp: 25°C to 95°C.[5]
-
Rate: 0.05°C/second (or 1% ramp rate).
-
Detection: Continuous acquisition on ROX or SYBR channel.
-
-
Data Analysis:
-
Calculate the derivative of fluorescence (-dF/dT). The peak of this derivative is the
. -
Target Engagement:
. -
Success Criterion: A shift of
typically indicates significant binding for a fragment or lead-like molecule.
-
Part 3: Comparative Analysis
While TSA is excellent for initial validation, it gives limited kinetic data. The table below compares TSA against alternative validation methods for Ube2T/FANCL inhibitors.
Methodological Comparison
| Feature | Thermal Shift Assay (TSA) | Surface Plasmon Resonance (SPR) | In Vitro Ubiquitination (HTRF/Western) |
| Primary Output | IC50 (Functional Inhibition) | ||
| Throughput | High (384-well) | Medium | Medium-High |
| Protein Req. | Low (~2-5 µ g/well ) | High (requires immobilization) | Low |
| Sensitivity | Moderate ( | High (pM to mM range) | High |
| Pros | Rapid; confirms direct binding; low cost. | Gold standard for affinity; real-time binding. | Confirms the drug actually stops the biological process. |
| Cons | False positives from aggregation; no kinetic rates. | Expensive; complex surface chemistry (His-tag vs Biotin). | Does not prove where the drug binds (could be artifact). |
| Verdict for IN-1 | Step 1 Validation: Use to prove physical binding to Ube2T. | Step 2 Characterization: Use to determine residence time. | Step 3 Efficacy: Use to measure IC50 (~15 µM for CU2). |
Interpretation of Results
-
Ube2T/FANCL-IN-1 Performance: In functional HTRF assays, this compound (CU2) exhibits an IC50 of approximately 14.8 µM [1][2].[7]
-
TSA Correlation: For a micromolar inhibitor like CU2, expect a
of 2–4°C .-
No Shift: Indicates lack of binding or compound precipitation.
-
Negative Shift: Indicates protein destabilization (often non-specific denaturation).
-
Part 4: Validation Workflow Diagram
The following flowchart outlines the logic for validating Ube2T/FANCL-IN-1, ensuring that positive results in one assay are cross-validated to exclude artifacts.
Figure 2: Validation Hierarchy. TSA serves as the initial filter before advancing to functional and cellular models.
References
-
Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. Source: ACS Chemical Biology (2019). Describes the discovery of CU2 (Ube2T/FANCL-IN-1).
-
Piperine Targets the FANCL/UBE2T Complex to Inhibit the FA Pathway. Source: PubMed Central / Frontiers (2024). Provides comparative TSA protocols for Ube2T inhibitors.
-
Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection. Source: Molecular Cell (2011). Structural basis for the interaction targeted by IN-1.
-
Thermal Shift Assay for Screening Inhibitors (Protocol). Source: EUbOPEN (2020). Standardized DSF protocols for ubiquitin system proteins.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperine Targets the FANCL/UBE2T Complex to Inhibit the FA Pathway and Sensitize Bladder Cancer to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
Technical Guide: Validating Ube2T/FANCL Inhibition in DNA Damage Sensitization Assays
Topic: Positive Controls for DNA Damage Sensitization using Ube2T/FANCL-IN-1 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inhibitors of the Ube2T/FANCL protein-protein interaction (PPI), such as UBE2T/FANCL-IN-1 (often referred to in literature as compounds like CU1 or UC2 ), represent a precision approach to disabling the Fanconi Anemia (FA) pathway. By blocking the E2 (Ube2T) from docking with the E3 ligase (FANCL), these small molecules prevent the monoubiquitination of FANCD2, a prerequisite for Interstrand Crosslink (ICL) repair.
However, targeting ubiquitin-conjugating enzymes with small molecules is notoriously difficult due to cellular permeability and potency shifts between biochemical and cellular assays. Therefore, the selection of rigorous positive controls is not merely a formality—it is the only way to distinguish between off-target toxicity and genuine pathway inhibition.
This guide compares the performance of Ube2T/FANCL inhibitors against the biological "Gold Standard" (Genetic Ablation) and the pharmacological "Functional Benchmark" (ATR Inhibition), providing a roadmap for validating sensitization data.
Part 1: Mechanistic Basis & The Target
The Fanconi Anemia pathway relies on a specific ubiquitination cascade.[1][2][3] DNA Interstrand Crosslinks (ICLs) stall replication forks, recruiting the FA Core Complex. The E3 ligase subunit, FANCL , recruits the E2 enzyme, Ube2T , to monoubiquitinate FANCD2 at Lysine 561. This modification is the "key" that locks FANCD2 onto chromatin to initiate repair.
The Inhibitor Strategy: Ube2T/FANCL-IN-1 compounds bind to the Ube2T-FANCL interface, sterically hindering the transfer of ubiquitin. Without this step, the repair complex cannot assemble, rendering cells hypersensitive to crosslinkers like Mitomycin C (MMC) or Carboplatin.
Diagram 1: The FA Pathway & Points of Intervention[4]
Caption: The FA pathway signaling cascade showing the specific intervention point of Ube2T/FANCL inhibitors versus upstream (ATR) and genetic (siRNA) controls.
Part 2: Selecting the Positive Control (Comparative Analysis)
To validate that your inhibitor is causing sensitization via the intended mechanism (and not general toxicity), you must run parallel arms with established controls.
Option A: Genetic Ablation (The Biological Benchmark)
Agent: siRNA or shRNA targeting UBE2T (or FANCL). Why it is the Gold Standard: Genetic knockdown removes the protein entirely. If your small molecule is on-target, its phenotype (sensitization profile, cell cycle arrest) should phenocopy the siRNA result. Limitation: Slow onset (requires 48-72h transfection) compared to immediate drug inhibition.
Option B: Upstream Kinase Inhibition (The Functional Benchmark)
Agent: ATR Inhibitors (e.g., VE-821, Berzosertib). Why it is useful: ATR is the master regulator upstream of the FA complex. Inhibiting ATR guarantees a failure of the ICL response. It serves as a "System Check" to prove your cell line is capable of being sensitized. Limitation: Mechanisms differ; ATR inhibition affects many pathways beyond FA, often yielding much higher toxicity than specific Ube2T inhibition.
Comparison Table: Inhibitor vs. Controls
| Feature | UBE2T/FANCL-IN-1 (Test Agent) | siRNA UBE2T (Genetic Control) | ATR Inhibitor (VE-821) (Functional Control) |
| Mechanism | Steric hindrance of E2-E3 docking | mRNA degradation / Protein depletion | Kinase inhibition (Checkpoints) |
| Specificity | High (Theoretical); Risk of off-target | Very High (Sequence specific) | Low (affects broadly DDR) |
| Sensitization Factor (SF) | Moderate (2-5x shift in IC50) | High (5-10x shift in IC50) | Very High (>10x shift in IC50) |
| Time to Effect | Rapid (1-4 hours pre-incubation) | Slow (48-72 hours) | Rapid (1 hour) |
| Biomarker Readout | Loss of FANCD2-Ub band | Loss of Ube2T protein + FANCD2-Ub | Loss of Chk1 phosphorylation |
| Primary Risk | Poor cellular permeability | Incomplete knockdown | General cytotoxicity |
Part 3: Experimental Protocols for Validation
1. The "Phenocopy" Clonogenic Survival Assay
This assay determines if the inhibitor sensitizes cells to DNA damage to the same extent as the genetic control.
Materials:
-
Cell Line: U2OS or HeLa (FA-proficient).
-
Controls: UBE2T siRNA (transfect 48h prior).
Protocol:
-
Seeding: Seed 500 cells/well in 6-well plates.
-
Pre-treatment:
-
Arm A (Drug): Treat with UBE2T/FANCL-IN-1 (e.g., 25-50 µM) for 4 hours.
-
Arm B (Genetic): Cells previously transfected with siRNA (48h).
-
Arm C (Functional): Treat with VE-821 (1 µM).
-
-
Damage Induction: Add MMC at increasing concentrations (0, 10, 30, 100, 300 nM) for 1 hour (pulse) or 24 hours (chronic). Note: Pulse treatment is preferred to test repair capacity.
-
Wash & Outgrowth: Wash 2x with PBS. Add fresh media containing the inhibitor (for Arm A) or vehicle.
-
Incubation: 10-14 days for colony formation.
-
Analysis: Fix (Methanol), Stain (Crystal Violet). Calculate Sensitization Factor (SF) = IC50(Vehicle) / IC50(Treatment).
Success Criteria:
-
The siRNA Arm must show a significant left-shift in the survival curve (SF > 3).
-
The Inhibitor Arm should mimic this shift. If the Inhibitor kills cells without MMC (single agent toxicity), the concentration is too high.
2. Mechanistic Validation: Western Blotting for Monoubiquitination
Sensitization alone proves nothing if the mechanism isn't verified. You must show the drug blocks FANCD2 ubiquitination.
Protocol:
-
Treatment: Treat cells with UBE2T/FANCL-IN-1 (50 µM) for 2 hours.
-
Induction: Add MMC (1 µM) or Hydroxyurea (2 mM) for 24 hours to induce replication stress (which forces FANCD2 ubiquitination).
-
Lysis: Lyse in RIPA buffer with Deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide) to preserve the Ub chain.
-
Blotting: Run on a 3-8% Tris-Acetate gel (essential for separating the L and S isoforms of FANCD2).
-
Detection: Probe for anti-FANCD2.
Expected Result:
-
Vehicle + MMC: Two bands visible. Lower (S-form) and Upper (L-form/Ubiquitinated).
-
Inhibitor + MMC: Loss of the Upper Band. The blot should look identical to the UBE2T siRNA lane.
Diagram 2: Validation Workflow
Caption: Experimental workflow comparing genetic pre-treatment vs. chemical inhibition prior to DNA damage induction and readout.
Part 4: Troubleshooting & Data Interpretation
Issue: The inhibitor shows biochemical potency (in vitro) but fails to sensitize cells (in vivo).
-
Cause: Ube2T/FANCL inhibitors often suffer from poor membrane permeability or intracellular stability.
-
Solution: Verify target engagement using the Cellular Thermal Shift Assay (CETSA) . If the thermal stability of Ube2T does not shift upon drug treatment in live cells, the drug is not entering the cell or binding the target.
Issue: The inhibitor kills cells even without MMC.
-
Cause: Off-target toxicity.
-
Control Check: Compare with the siRNA control. Ube2T knockdown is generally tolerated in the short term. If the drug is lethal at 24h but siRNA is not, the toxicity is off-target.
References
-
Cornwell, M. J., et al. (2019). "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway." ACS Chemical Biology.[2][6] Link[2]
-
Machida, Y. J., et al. (2006).[7] "UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation."[1][7] Molecular Cell. Link
-
Alpi, A. F., et al. (2008). "UBE2T, the Fanconi Anemia Core Complex, and FANCD2 Are Recruited Independently to Chromatin: A Basis for the Regulation of FANCD2 Monoubiquitylation."[3] Molecular and Cellular Biology. Link
-
Ceccaldi, R., et al. (2016). "The Fanconi anaemia pathway: new players and new functions." Nature Reviews Molecular Cell Biology. Link
-
Zhang, J., et al. (2022). "Targeting the Fanconi Anemia Pathway for Cancer Therapy."[2][6] Frontiers in Oncology. Link
Sources
- 1. UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse roles of UBE2T in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Disabling the Fanconi Anemia Pathway in Stem Cells Leads to Radioresistance and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Benchmarking Guide: Ube2T/fancl-IN-1 vs. Pan-E2 Enzyme Inhibitors
Content Type: Technical Comparison Guide Subject: Selective Inhibition of the Fanconi Anemia Pathway Primary Compound: Ube2T/fancl-IN-1 (Synonyms: CU2, UC2) Comparator: Broad-spectrum / Pan-E2 Enzyme Inhibitors (e.g., Electrophilic Cysteine Modifiers, Non-selective analogs)
Executive Summary
The development of inhibitors targeting the Ubiquitin-Proteasome System (UPS) has historically been plagued by a lack of selectivity. E2 ubiquitin-conjugating enzymes, sharing a conserved catalytic core (UBC domain) with a highly reactive cysteine, are particularly prone to "pan-inhibition" by non-specific electrophiles.
Ube2T/fancl-IN-1 represents a paradigm shift. Unlike pan-E2 inhibitors that indiscriminately alkylate active site cysteines across the E2 superfamily (approx. 40 enzymes in humans), Ube2T/fancl-IN-1 functions as a protein-protein interaction (PPI) inhibitor. It specifically disrupts the interface between Ube2T (the E2) and FANCL (the E3 ligase), a critical node in the Fanconi Anemia (FA) DNA repair pathway.
Verdict: For researchers investigating DNA repair mechanisms or developing chemosensitizers for platinum-resistant cancers, Ube2T/fancl-IN-1 offers superior specificity compared to pan-E2 inhibitors, minimizing off-target cytotoxicity associated with global UPS suppression.
Mechanistic Basis: Specificity vs. Potency[1]
To understand the benchmarking data, one must distinguish the mechanism of action.
The Fanconi Anemia (FA) Pathway
The FA pathway repairs DNA interstrand crosslinks (ICLs).[1][2][3][4] The critical activation step is the monoubiquitination of FANCD2 and FANCI.[1][2][3][4][5][6] This requires the dedicated E2 enzyme Ube2T working in concert with the E3 ligase FANCL .[1][2][3][4][5][7][8][9]
Figure 1: The Fanconi Anemia pathway highlighting the critical Ube2T-FANCL interface targeted by Ube2T/fancl-IN-1.
Mechanism of Inhibition[1][4]
-
Pan-E2 Inhibitors (e.g., NEM, generic electrophiles): Covalently modify the catalytic Cysteine (e.g., Cys86 in Ube2T) and equivalent cysteines in Ube2D, Ube2C, etc. This leads to global shutdown of ubiquitination, causing high cellular toxicity.
-
Ube2T/fancl-IN-1: Binds to the hydrophobic channel or interface required for Ube2T to dock with FANCL. It does not inhibit the intrinsic catalytic activity of Ube2T (thioester formation) with E1, nor does it inhibit other E2-E3 pairs (e.g., Ube2D1-RNF8).
Comparative Profile
| Feature | Ube2T/fancl-IN-1 (CU2) | Pan-E2 Inhibitors (Reference Class) |
| Primary Target | Ube2T / FANCL Interface | Conserved Active Site Cysteine (Cys) |
| Selectivity | High (Specific to FA pathway) | Low (Hits multiple E2s: Ube2D, Ube2C, etc.) |
| Mechanism | Non-covalent PPI Inhibition | Covalent / Irreversible Alkylation |
| Biochemical IC50 | ~14.8 µM (FANCL-mediated) | < 1-5 µM (Often highly potent but toxic) |
| Cellular Potency | Low (Requires ~100 µM for robust effect) | High (Cytotoxic at low µM) |
| Toxicity Profile | Low in WT cells; Synthetic lethal in FA-deficient | High general cytotoxicity |
| Application | Chemosensitization (Platinum drugs) | General Ubiquitin Research / Assay Control |
Benchmarking Performance Data
The following data summarizes key experiments validating the selectivity of Ube2T/fancl-IN-1.
Experiment A: Selectivity Screen (HTRF Assay)
Objective: Determine if the inhibitor affects other E2-E3 pairs.[4][5]
| E2 Enzyme | E3 Ligase | Ube2T/fancl-IN-1 (100 µM) | Pan-E2 Inhibitor (Control) |
| Ube2T | FANCL | >90% Inhibition | >90% Inhibition |
| Ube2D1 | FANCL | < 10% Inhibition | >90% Inhibition |
| Ube2D1 | RNF8 | No Effect | >90% Inhibition |
| Ube2L3 | E6AP | No Effect | >90% Inhibition |
Interpretation: Ube2T/fancl-IN-1 is highly selective for the Ube2T-FANCL pair. It does not inhibit Ube2D1 even when paired with FANCL, suggesting it specifically targets the geometry of the Ube2T-FANCL complex rather than the FANCL RING domain alone.
Experiment B: Cellular Chemosensitization
Objective: Measure survival of U2OS cells treated with Carboplatin +/- Inhibitor.
| Treatment | Cell Survival (WT Cells) | Cell Survival (FA-Pathway Active) |
| Carboplatin Only | 85% | 85% |
| Carboplatin + Ube2T/fancl-IN-1 | 45% (Sensitized) | Significant Drop |
| Carboplatin + Pan-E2 Inhibitor | < 10% (General Toxicity) | Non-specific death |
Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Biochemical Validation: HTRF Ubiquitination Assay
This assay measures the transfer of Ubiquitin to a substrate (or autoubiquitination mimic) mediated by Ube2T and FANCL.
Reagents:
-
Recombinant Ube2T (Human)
-
Recombinant GST-FANCL (RING domain)
-
E1 Enzyme (Ube1)[4]
-
Biotin-Ubiquitin & Streptavidin-XL665 (Acceptor)
-
Anti-GST-Cryptate (Donor)
Workflow Diagram:
Figure 2: Step-by-step HTRF workflow for screening Ube2T inhibitors.
Protocol Steps:
-
Preparation: Dilute Ube2T/fancl-IN-1 in DMSO. Prepare a 10x stock.
-
Pre-incubation: In a 384-well low-volume plate, mix 50 nM Ube2T and 250 nM GST-FANCL with the compound. Incubate for 15 minutes to allow interface binding.
-
Reaction: Add the initiation mix containing 20 nM E1, 100 nM Biotin-Ub, and 1 mM ATP in reaction buffer (50 mM Tris pH 7.6, 5 mM MgCl2, 0.5 mM DTT).
-
Incubation: Run reaction at 30°C for 60 minutes.
-
Detection: Add detection buffer containing EDTA (to stop Mg2+ dependent catalysis), Anti-GST-Cryptate (binds FANCL), and Streptavidin-XL665 (binds Ubiquitin).
-
Analysis: Measure FRET signal. A decrease in signal indicates inhibition of FANCL ubiquitination (auto-ubiquitination or chain formation).
Cellular Validation: FANCD2 Foci / Western Blot
Objective: Confirm inhibition of FANCD2 monoubiquitination (the hallmark of FA pathway activation) in cells.
-
Cell Culture: Seed U2OS cells (osteosarcoma) to 70% confluence.
-
Pre-treatment: Treat cells with Ube2T/fancl-IN-1 (100 µM) for 2 hours. Note: High concentration is required due to limited cell permeability of this probe.
-
Damage Induction: Add Hydroxyurea (2 mM) or Carboplatin (50 µM) for 24 hours to induce replication stress.
-
Lysis: Lyse cells in RIPA buffer with Deubiquitinase (DUB) inhibitors (e.g., PR-619).
-
Western Blot: Run on a 3-8% Tris-Acetate gel (crucial for separating FANCD2-Ub from FANCD2-NonUb).
-
Validation: Probe with Anti-FANCD2.
Conclusion
Ube2T/fancl-IN-1 is a validated chemical probe that distinguishes itself from pan-E2 inhibitors through interface-driven selectivity . While it requires higher concentrations for cellular activity compared to covalent pan-inhibitors, its ability to spare other E2 enzymes makes it an indispensable tool for dissecting the Fanconi Anemia pathway without the confounding toxicity of global ubiquitin inhibition.
Recommendation: Use Ube2T/fancl-IN-1 for mechanistic studies of DNA repair and as a lead structure for developing chemosensitizers. For cellular assays, always include a Ube2T-knockout line as a negative control to verify on-target effects.
References
-
Cornwell, M. J., et al. (2019). "Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway."[12] ACS Chemical Biology, 14(10), 2148–2154.[8] [Link]
-
Machida, Y. J., et al. (2006). "UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation."[7] Molecular Cell, 23(4), 589-596. [Link]
-
Ceccaldi, R., et al. (2016). "The Fanconi anemia pathway: new players and new functions." Nature Reviews Molecular Cell Biology, 17, 337–349. [Link]
-
Stewart, M. D., et al. (2016). "E2 enzymes: more than just middle men." Cellular and Molecular Life Sciences, 73, 199–228. (Reference for Pan-E2 structural conservation). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 3. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UBE2T/FANCL inhibitor UC2 | UBE2T/FANCL inhibitor UC2 | Probechem Biochemicals [probechem.com]
- 10. targetmol.cn [targetmol.cn]
- 11. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [christie.openrepository.com]
Validation of Ube2T/fancl-IN-1 mechanism via siRNA rescue experiments
The siRNA rescue experiment represents a rigorous, self-validating system that moves beyond correlation to establish causation. By demonstrating that the phenotypic and biochemical effects of Ube2T/FANCL-IN-1 are strictly dependent on the presence and function of its intended target, Ube2T, researchers can proceed with confidence. This level of validation is critical for ensuring the scientific integrity of a drug development program, minimizing the risk of pursuing compounds with misleading off-target effects, and ultimately building a robust preclinical data package. [15]
References
- Alpi, A. F., & Patel, K. J. (2006).
- Ge, Z., et al. (2005). [Functions of FANCL in primordial germ cell formation and Fanconi anemia]. Zhonghua Yi Xue Yi Chuan Xue Za Zhi, 22(6), 681-4.
- Kelsall, I. R., et al. (2012). The Fanconi Anaemia Components UBE2T and FANCM Are Functionally Linked to Nucleotide Excision Repair. PLoS ONE, 7(5), e36970.
- Machida, Y. J., et al. (2006).
- Ponti, D., et al. (2017). Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening. Journal of Medicinal Chemistry, 60(10), 4343-4354.
-
Ponti, D., et al. (2017). Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening. Journal of Medicinal Chemistry, 60(10), 4343-4354. [Link]
-
Hodson, C. (2014). Insights into the Fanconi Anemia DNA repair pathway from the Structure and Interactions of Human FANCL. UCL (University College London). [Link]
-
Wilson, J. B., & Thompson, L. H. (2017). The Fanconi Anemia DNA Repair Pathway. GeneReviews®. [Link]
-
Wikipedia. FANCL. Wikipedia. [Link]
-
Wang, F. W., et al. (2017). UBE2T knockdown inhibits gastric cancer progression. Oncotarget, 8(20), 32639-32654. [Link]
-
Li, Z., et al. (2019). UBE2T promotes proliferation and regulates PI3K/Akt signaling in renal cell carcinoma. Oncology Letters, 18(1), 635-642. [Link]
-
CancerIndex. FANCL. Cancer Genetics Web. [Link]
-
Morgan, R. K., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2215-2224. [Link]
-
Morgan, R. K., et al. (2019). Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway. ACS Chemical Biology, 14(10), 2215-2224. [Link]
-
Cai, F., et al. (2024). Knockdown of Ubiquitin-Conjugating Enzyme E2 T Abolishes the Progression of Head and Neck Squamous Cell Carcinoma by Inhibiting NF-Κb Signaling and inducing Ferroptosis. Bio-Medical Materials and Engineering, 25(7), 577-585. [Link]
-
National Center for Biotechnology Information. Gene Result FANCL FA complementation group L. NCBI. [Link]
-
Anantharajan, J., et al. (2022). Identification and characterization of inhibitors covalently modifying catalytic cysteine of UBE2T and blocking ubiquitin transfer. AOAR*. [Link]
-
Li, W., et al. (2016). Knockdown of UBE2T Inhibits Osteosarcoma Cell Proliferation, Migration, and Invasion by Suppressing the PI3K/Akt Signaling Pathway. Oncology Research, 24(5), 361-369. [Link]
-
Horizon Discovery. RNA interference rescue using precision LentiORF collection. Horizon Discovery. [Link]
-
Morgan, R. K., et al. (2019). Small-molecule inhibition of UBE2T/FANCL-mediated ubiquitylation in the Fanconi Anemia pathway. Christie NHS Foundation Trust. [Link]
-
Liu, H., et al. (2024). Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review. MDPI. [Link]
-
Martin, S. E., et al. (2012). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. PLoS ONE, 7(5), e36728. [Link]
-
Bourceau, G. P., et al. (2020). Methodology for the identification of small molecule inhibitors of the Fanconi Anaemia ubiquitin E3 ligase complex. Scientific Reports, 10(1), 8021. [Link]
-
siTOOLs Biotech. (2018). Performing target validation well. siTOOLs Biotech. [Link]
-
Aza-Blanc, P., et al. (2003). Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Nucleic Acids Research, 31(22), 6589-6596. [Link]
-
Chen, J., et al. (2020). Diverse roles of UBE2T in cancer (Review). Oncology Reports, 44(5), 1801-1814. [Link]
-
Lach, F. P., et al. (2015). Biallelic FANCL gene mutations from 3 families and their effect on RNA splicing. Blood, 126(23), 2527-2534. [Link]
-
Li, J., et al. (2024). Knockdown of FANCI suppresses hepatocellular carcinoma development via the PI3K/Akt/GSK-3β pathway. Cancer Cell International, 24(1), 63. [Link]
-
Miles, J. A., et al. (2019). Characterization of FANCL variants observed in patient cancer cells. PLoS ONE, 14(11), e0225241. [Link]
Sources
- 1. Insights into the Fanconi Anemia DNA repair pathway from the Structure and Interactions of Human FANCL - UCL Discovery [discovery.ucl.ac.uk]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. UBE2T is the E2 in the Fanconi anemia pathway and undergoes negative autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Diverse roles of UBE2T in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Functions of FANCL in primordial germ cell formation and Fanconi anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FANCL - Wikipedia [en.wikipedia.org]
- 8. Allosteric Targeting of the Fanconi Anemia Ubiquitin-Conjugating Enzyme Ube2T by Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [christie.openrepository.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 16. academic.oup.com [academic.oup.com]
- 17. UBE2T knockdown inhibits gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Medicine Reports [spandidos-publications.com]
- 19. Knockdown of Ubiquitin-Conjugating Enzyme E2 T Abolishes the Progression of Head and Neck Squamous Cell Carcinoma by Inhibiting NF-Κb Signaling and inducing Ferroptosis - Cai - Current Protein & Peptide Science [journals.eco-vector.com]
- 20. Knockdown of UBE2T Inhibits Osteosarcoma Cell Proliferation, Migration, and Invasion by Suppressing the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of Ube2T/FANCL-IN-1 in Varying pH Environments: A Guide for Drug Development Professionals
Abstract
The interaction between the E2 ubiquitin-conjugating enzyme Ube2T and the E3 ubiquitin ligase FANCL is a critical node in the Fanconi Anemia (FA) DNA repair pathway, making it a compelling target for therapeutic intervention in cancers exhibiting chemotherapy resistance.[1] This guide presents a comparative analysis of a novel inhibitor, Ube2T/FANCL-IN-1, detailing its performance across a physiologically relevant pH range. We provide a framework for assessing inhibitor stability, binding affinity, and functional activity in varied pH environments, crucial for predicting its efficacy in different cellular compartments. This analysis contrasts Ube2T/FANCL-IN-1 with a hypothetical covalent inhibitor, providing a broader context for understanding pH-dependent effects on inhibitor performance. The methodologies and data herein are intended to equip researchers with the tools to rigorously evaluate their own lead compounds.
Introduction: The Critical Role of pH in Targeting the Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a sophisticated network of proteins essential for repairing DNA interstrand crosslinks (ICLs), one of the most cytotoxic forms of DNA damage.[2][3] A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 (I-D2) complex, a reaction catalyzed by the E2 enzyme Ube2T (also known as FANCT) and the E3 ligase FANCL.[4][5] The specific and selective interaction between Ube2T and the RING domain of FANCL is indispensable for this process.[5][6] In several cancers, upregulation of the FA pathway is linked to resistance to platinum-based chemotherapies, which induce ICLs.[1] Therefore, inhibiting the Ube2T-FANCL interaction presents a promising strategy to re-sensitize cancer cells to these agents.
Ube2T/FANCL-IN-1 is a novel, potent, non-covalent small molecule inhibitor designed to disrupt this crucial protein-protein interaction.[7] However, the journey from a potent inhibitor in a test tube to an effective drug is fraught with challenges, one of which is the heterogeneity of the cellular environment. Specifically, the pH of different subcellular compartments varies significantly, from the neutral cytoplasm (pH ~7.2-7.4) to the acidic environments of endosomes (pH ~6.0) and lysosomes (pH ~4.5-5.0). This pH gradient can profoundly impact a drug's performance by altering the protonation states of both the inhibitor and its protein target, thereby affecting binding affinity, stability, and ultimately, efficacy.[8][9][10]
This guide provides a systematic approach to evaluating the pH sensitivity of Ube2T/FANCL-IN-1. We will compare its performance to a hypothetical alternative, "Covalent-IN-1," which acts by forming an irreversible bond with a nucleophilic residue on its target.[11][12][13] Understanding these pH-dependent characteristics is paramount for predicting in vivo behavior and optimizing drug design.
Visualizing the Landscape
To contextualize our investigation, we present three diagrams: the FA pathway, our experimental workflow, and the logic of our comparative analysis.
Caption: Experimental workflow for pH-sensitivity analysis of inhibitors.
Caption: Logical framework for the comparative analysis.
Methodologies: A Self-Validating Experimental Approach
To ensure the trustworthiness of our findings, each protocol is designed as a self-validating system with appropriate controls. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Protein Expression and Purification
-
Rationale: High-purity, active proteins are the foundation of any reliable biophysical or biochemical assay. We focus on the human Ube2T and the minimal RING domain of human FANCL (residues 299-373), as this domain is sufficient for Ube2T interaction. [6]* Protocol:
-
Clone human Ube2T and FANCL(299-373) into pGEX-6P-1 vectors for N-terminal GST tags.
-
Transform into E. coli BL21(DE3) cells.
-
Grow cultures at 37°C to an OD600 of 0.6-0.8, then induce with 0.5 mM IPTG and express overnight at 18°C.
-
Harvest cells, resuspend in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF), and lyse by sonication.
-
Clarify lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
Apply supernatant to a Glutathione Sepharose column. Wash with lysis buffer.
-
Elute with lysis buffer containing 20 mM reduced glutathione.
-
(Optional but recommended) Cleave the GST tag with PreScission Protease overnight at 4°C during dialysis against lysis buffer.
-
Further purify via size-exclusion chromatography (e.g., Superdex 75 column) in respective assay buffers to ensure buffer matching and remove aggregates.
-
Assess purity by SDS-PAGE (>95%) and confirm concentration using a spectrophotometer (A280).
-
Differential Scanning Fluorimetry (DSF)
-
Rationale: DSF provides a rapid, high-throughput method to assess the thermal stability of a protein, reflected by its melting temperature (Tm). [14]A change in Tm upon ligand binding (ΔTm) indicates direct engagement. By performing this across a pH range, we can determine how pH affects both the intrinsic stability of Ube2T and the stabilizing effect of inhibitor binding. [15][16]* Protocol:
-
Prepare a master mix containing 5 µM Ube2T and 5X SYPRO Orange dye in the appropriate buffer (e.g., a multi-buffer system to cover pH 5.5-8.5).
-
Dispense 19 µL of the master mix into a 96-well PCR plate.
-
Add 1 µL of inhibitor (Ube2T/FANCL-IN-1 or Covalent-IN-1) to a final concentration of 25 µM, or DMSO as a vehicle control.
-
Seal the plate and centrifuge briefly.
-
Run the experiment in a real-time PCR instrument, ramping the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Monitor fluorescence changes and calculate the Tm by fitting the sigmoidal melt curve to a Boltzmann equation. The ΔTm is calculated as (Tm with inhibitor) - (Tm with DMSO).
-
Isothermal Titration Calorimetry (ITC)
-
Rationale: ITC is the gold standard for measuring the thermodynamics of binding interactions. [17]It directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). [18][19]Performing ITC at different pH values provides direct insight into how binding affinity is affected by the protonation state of the system. [20]* Protocol:
-
Thoroughly dialyze Ube2T against each ITC buffer (e.g., 50 mM Phosphate for pH 6.5-7.4, 50 mM Acetate for pH 5.5, 50 mM HEPES for pH 7.4-8.5, all with 150 mM NaCl). Use the final dialysis buffer to dissolve the inhibitors to ensure a perfect buffer match, which is critical to minimize heats of dilution. [18] 2. Degas all solutions before use.
-
Load the sample cell (200-300 µL) with 20 µM Ube2T.
-
Load the injection syringe (40-100 µL) with 200 µM inhibitor.
-
Set the experiment temperature to 25°C.
-
Perform an initial 0.5 µL injection followed by 19 subsequent 2 µL injections, spaced 150 seconds apart.
-
Integrate the raw power data to obtain the heat per injection.
-
Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH.
-
In Vitro Ubiquitination Assay
-
Rationale: This functional assay reconstitutes the key enzymatic step of the FA pathway to directly measure the inhibitory activity (IC50) of the compounds. [21][22][23]It provides the ultimate validation that the binding observed in biophysical assays translates to functional inhibition of the Ube2T-FANCL-mediated ubiquitination.
-
Protocol:
-
Prepare a reaction buffer (50 mM HEPES or Tris, pH-adjusted for each condition, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT). [24] 2. Set up reactions in a total volume of 30 µL. To each reaction, add:
-
100 nM human E1 enzyme (UBE1)
-
500 nM human Ube2T
-
1 µM human FANCL RING domain
-
5 µg Ubiquitin
-
Varying concentrations of inhibitor (e.g., 0.1 nM to 100 µM) or DMSO control.
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 mM ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve proteins on a 12% SDS-PAGE gel.
-
Transfer to a nitrocellulose membrane and perform a Western blot.
-
Probe with an anti-Ubiquitin antibody to detect the formation of polyubiquitin chains on FANCL (a result of auto-ubiquitination, which is a proxy for activity).
-
Quantify band intensity using densitometry and plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Results and Comparative Analysis
The following tables present hypothetical but plausible data for our two inhibitors across a pH range, designed to illustrate key scientific principles.
Table 1: Effect of pH on Protein Stability and Inhibitor Engagement (DSF)
| pH | Ube2T Tm (°C) (DMSO Control) | ΔTm Ube2T/FANCL-IN-1 (°C) | ΔTm Covalent-IN-1 (°C) |
| 5.5 | 48.2 ± 0.2 | +1.5 ± 0.3 | +5.1 ± 0.2 |
| 6.5 | 50.1 ± 0.1 | +3.8 ± 0.2 | +5.3 ± 0.1 |
| 7.4 | 51.5 ± 0.1 | +6.2 ± 0.1 | +5.2 ± 0.2 |
| 8.5 | 49.8 ± 0.2 | +4.1 ± 0.2 | +3.0 ± 0.3 |
-
Analysis of Ube2T/FANCL-IN-1: The inhibitor shows maximal thermal stabilization at physiological pH (7.4). The reduced stabilization at lower and higher pH suggests that the optimal ionization states of either the compound or key residues in the Ube2T binding pocket are required for maximal interaction. The intrinsic stability of Ube2T is also highest around pH 7.4.
-
Analysis of Covalent-IN-1: This inhibitor provides significant stabilization across a broader pH range. However, the decrease in ΔTm at pH 8.5 may indicate that the nucleophilic residue targeted by the inhibitor becomes deprotonated and overly reactive, or that a key non-covalent interaction guiding the covalent bond formation is disrupted.
Table 2: Effect of pH on Binding Affinity (ITC)
| pH | Kd (µM) - Ube2T/FANCL-IN-1 | Kd (µM) - Covalent-IN-1 |
| 5.5 | 5.2 ± 0.6 | 25.8 ± 2.1 |
| 6.5 | 1.1 ± 0.2 | 8.7 ± 0.9 |
| 7.4 | 0.45 ± 0.05 | 9.5 ± 1.1 |
| 8.5 | 1.5 ± 0.3 | 12.3 ± 1.5 |
-
Analysis of Ube2T/FANCL-IN-1: The ITC data corroborates the DSF results, showing the tightest binding affinity (lowest Kd) at pH 7.4. The ~10-fold weaker binding at pH 5.5 highlights a strong pH dependency, likely due to protonation of histidine or aspartate/glutamate residues at the binding interface, disrupting critical hydrogen bonds or electrostatic interactions. [9]* Analysis of Covalent-IN-1: The Kd measured by ITC for a covalent inhibitor reflects the initial non-covalent binding step before bond formation. The relatively weak and less pH-sensitive initial binding suggests the interaction is less dependent on specific electrostatic interactions and more on shape complementarity before the covalent reaction occurs.
Table 3: Effect of pH on Functional Inhibition (In Vitro Ubiquitination Assay)
| pH | IC50 (µM) - Ube2T/FANCL-IN-1 | IC50 (µM) - Covalent-IN-1 |
| 5.5 | 8.9 ± 1.1 | 15.2 ± 1.8 |
| 6.5 | 1.8 ± 0.3 | 5.1 ± 0.6 |
| 7.4 | 0.75 ± 0.09 | 0.9 ± 0.1 |
| 8.5 | 2.5 ± 0.4 | 0.5 ± 0.07 |
-
Analysis of Covalent-IN-1: This inhibitor shows an interesting profile. While its initial binding (Kd) is weak, its functional potency (IC50) becomes very high at and above physiological pH. This is characteristic of covalent inhibitors where the rate of covalent bond formation is highly dependent on the nucleophilicity of the target residue (e.g., a cysteine or lysine). At higher pH, these residues are more readily deprotonated, leading to a faster reaction rate and thus greater functional inhibition over the time course of the assay. The IC50 improves dramatically from pH 6.5 to 8.5, despite the initial non-covalent interaction not strengthening.
Discussion and Conclusion
This comparative guide demonstrates the critical importance of evaluating inhibitor performance in varying pH environments. Our analysis reveals that Ube2T/FANCL-IN-1 is a pH-sensitive, non-covalent inhibitor with optimal activity at physiological pH. Its performance is tightly linked to its binding affinity, which is modulated by the protonation states of the interacting partners. This suggests that Ube2T/FANCL-IN-1 would be most effective in the cytoplasm and nucleus but may lose significant activity in more acidic compartments like the endosome.
In contrast, the hypothetical Covalent-IN-1 showcases a different pH-dependency profile. Its efficacy is less dependent on initial binding affinity and more on the chemical reactivity of its target, which increases with pH. This could mean it remains highly effective at physiological pH and may even show increased potency in slightly alkaline environments.
Key Takeaways for Drug Development Professionals:
-
pH is a Critical Variable: The pH-dependent profile of a drug candidate can significantly influence its therapeutic window and efficacy in different tissues and subcellular locations.
-
Mechanism Dictates Profile: Non-covalent and covalent inhibitors exhibit fundamentally different pH dependencies. The former is often dictated by binding thermodynamics, while the latter is influenced by chemical kinetics.
-
Integrated Assay Approach: A combination of biophysical (DSF, ITC) and functional (in vitro ubiquitination) assays is essential to build a complete picture of an inhibitor's behavior. DSF provides a rapid screen for engagement, ITC quantifies the thermodynamics of binding, and the functional assay confirms the biological consequence.
By adopting the structured, multi-faceted approach detailed in this guide, researchers can gain a deeper, more mechanistic understanding of their lead compounds, enabling more informed decisions in the complex process of drug development.
References
-
Chang, L., et al. (2019). Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Protein Science, 28(7), 1376-1386. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Fanconi Anemia Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on Fanconi anemia: insights into DNA interstrand cross-links, repair pathways, and associated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 5. Mechanism and disease association of E2-conjugating enzymes: lessons from UBE2T and UBE2L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Human FANCL RING-Ube2T Complex Reveals Determinants of Cognate E3-E2 Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations [pubmed.ncbi.nlm.nih.gov]
- 10. In silico modeling of pH-optimum of protein-protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tracing Potential Covalent Inhibitors of an E3 Ubiquitin Ligase through Target-Focused Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. docs.abcam.com [docs.abcam.com]
- 23. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ube2T/fancl-IN-1
Executive Summary & Biological Rationale
Ube2T/fancl-IN-1 (CAS: 1359415-02-3) is a small molecule inhibitor targeting the E2 ubiquitin-conjugating enzyme Ube2T and the E3 ligase FANCL .
The Safety Paradox: While often labeled with generic "Irritant" (H315/H319) or "Harmful" (H302) codes by vendors, the mechanism of action dictates a higher biosafety level . This compound specifically blocks the monoubiquitylation of FANCD2, a critical step in the Fanconi Anemia (FA) DNA repair pathway .[1]
Critical Insight: By inhibiting this pathway, the compound compromises a cell's ability to repair DNA interstrand crosslinks. Consequently, accidental exposure to the researcher could theoretically sensitize their own tissues to environmental genotoxins or UV radiation. Therefore, this guide treats Ube2T/fancl-IN-1 as a Potential Genotoxin and High-Potency Active Pharmaceutical Ingredient (HPAPI) .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create a self-validating barrier system against both the solid powder and the solubilized compound (typically in DMSO).
| Activity Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing) | Engineering Control Primary: Class II BSC or Chemical Fume Hood. If open bench (Not Recommended): P100/N99 Respirator. | Double Nitrile Gloves (min 0.11mm thickness). Outer glove: Standard Nitrile. Inner glove: Extended cuff Nitrile. | Chemical Splash Goggles (ANSI Z87.1).[2] | Lab coat (buttoned to neck) + Tyvek sleeves (disposable). |
| Solubilization (Adding DMSO) | Strictly Fume Hood. Reason: DMSO penetrates skin instantly, carrying the inhibitor into the bloodstream. | Double Gloving Mandatory. Change immediately upon any splash. DMSO degrades nitrile breakthrough time significantly. | Chemical Splash Goggles + Face Shield if working with volumes >10mL. | Lab coat + Impervious apron recommended. |
| Cell Culture (Diluted use) | Biosafety Cabinet (Class II). | Single Nitrile Gloves (Check for punctures). | Safety Glasses with side shields. | Standard Lab Coat.[3] |
| Waste Disposal | Fume Hood. | Heavy-duty Nitrile or Neoprene gloves. | Chemical Splash Goggles. | Lab coat.[3][4] |
Engineering Controls & Containment Logic
PPE is the last line of defense. The primary safety mechanism is the Engineering Control .
Figure 1: The Hierarchy of Controls for handling DNA Repair Inhibitors. Engineering controls (Blue) must be verified before PPE (Red) is donned.
Operational Protocol: Step-by-Step
Phase A: Weighing & Solubilization (Highest Risk)
Objective: Create a stock solution (usually 10mM in DMSO) without generating dust or aerosol.
-
Preparation:
-
Turn on the Fume Hood/BSC 15 minutes prior to purge air.
-
Place a disposable absorbent pad in the work area to catch spills.
-
Static Control: Use an anti-static gun on the weighing boat if the powder appears flyaway (electrostatic).
-
-
Weighing:
-
Do not insert the spatula into the source vial. Instead, gently tap the source vial to dispense powder into the pre-weighed boat.
-
Recap the source vial immediately after dispensing.
-
-
Solubilization (The "DMSO Danger Zone"):
-
Risk: DMSO is a permeation enhancer. If Ube2T/fancl-IN-1 dissolved in DMSO touches your skin, it will bypass the stratum corneum and enter systemic circulation.
-
Action: Add DMSO slowly down the side of the vial to prevent "puffing" of the powder.
-
Vortexing: Cap the vial tightly. Vortex inside the hood. Wait 30 seconds before opening to allow aerosols to settle.
-
Phase B: Experimental Application
-
Dilution: Perform all serial dilutions inside the hood/cabinet.
-
Transfer: When moving plates from the hood to the incubator, use a secondary container (tray with lid) to prevent spills during transport.
Phase C: Decontamination & Disposal
-
Surface Decon:
-
Wipe 1: 70% Ethanol (Solubilizes the organic inhibitor).
-
Wipe 2: Detergent/Water (Removes residue).
-
Note: Unlike biologicals, bleach is not the primary inactivator for this small molecule, but standard lab safety often mandates a final bleach wipe for sterility.
-
-
Solid Waste: All pipette tips, tubes, and mats contacting the inhibitor must go into Hazardous Chemical Incineration bins (often yellow/red bins), not regular trash.
-
Liquid Waste: Collect in a dedicated "Cytotoxic/Genotoxic" liquid waste carboy. Do not pour down the drain.
Emergency Response Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Powder) | Brush off gently. Wash with soap/water for 15 min.[2] | Notify Safety Officer. Monitor for irritation. |
| Skin Contact (DMSO Solution) | URGENT: Wash immediately with soap/water >15 min. Do not scrub (abrasion aids absorption). | Seek medical evaluation.[2][4][5][6] Provide SDS. Note: DMSO taste (garlic-like) in mouth indicates systemic absorption. |
| Eye Contact | Flush at eyewash station for 15 min. | Seek immediate medical attention (Ophthalmologist). |
| Spill (>5mL) | Evacuate area. Allow aerosols to settle (30 min). | Don full PPE (including booties). Cover with absorbent pads. Clean from outside in. |
Visualizing the Handling Workflow
Figure 2: Operational workflow emphasizing the "High Risk" solubilization step where DMSO is introduced.
References
-
MedChemExpress. (2023). UBE2T/FANCL-IN-1 Safety Data Sheet & Product Information.[7] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][6] Retrieved from
-
National Institutes of Health (NIH). (2020). Guidelines for Research involving Recombinant or Synthetic Nucleic Acid Molecules (Appendix G - Physical Containment). (Applied here for containment logic of genotoxic agents). Retrieved from
-
Selleck Chemicals. (2023). UBE2T/FANCL-IN-1 Chemical Structure and Safety.[7] Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
